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Core Science & Biosynthesis

Foundational

Technical Guide: Biosynthesis Pathway of Citreoviridin in Penicillium

Executive Summary Citreoviridin (CTV) is a potent neurotoxic mycotoxin produced primarily by Penicillium citreonigrum (formerly P. citreoviride) and Aspergillus terreus.[1][2] Structurally, it is a tetraene pyrone charac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Citreoviridin (CTV) is a potent neurotoxic mycotoxin produced primarily by Penicillium citreonigrum (formerly P. citreoviride) and Aspergillus terreus.[1][2] Structurally, it is a tetraene pyrone characterized by a methylated


-pyrone moiety linked to a tetrahydrofuran (THF) ring via a polyene chain.[1]

Historically significant as the causative agent of "yellow rice disease" (cardiac beriberi), CTV functions as a specific inhibitor of mitochondrial ATP synthase (F1-ATPase


-subunit).[1] For drug development professionals, the CTV biosynthetic pathway offers a unique scaffold for engineering novel ATP synthase inhibitors. This guide delineates the genomic architecture, enzymatic assembly line, and validation protocols for the CTV pathway, focusing on the ctv gene cluster.

Genomic Architecture: The ctv Cluster

The biosynthesis of Citreoviridin is governed by a compact gene cluster. In Penicillium citreonigrum (strain IMI92228), this cluster acts as a self-contained biosynthetic unit.[1] Unlike the homologous aur cluster (aurovertin) which uses propionyl-CoA, the ctv cluster utilizes acetyl-CoA, dictating the structural divergence of CTV.

Table 1: The ctv Biosynthetic Gene Cluster (P. citreonigrum)[2][3]
Gene SymbolEnzyme ClassBiological FunctionMechanism of Action
ctvA HR-PKS (Highly Reducing Polyketide Synthase)Backbone AssemblyCatalyzes iterative condensation of Acetyl-CoA (starter) with Malonyl-CoA units to form the polyene chain.[1]
ctvB Methyltransferase (SAM-dependent)Tailoring / AlkylationIntroduces methyl groups to the polyketide backbone (likely C-methylation) essential for the pyrone and chain structure.[1]
ctvC Flavin-dependent Monooxygenase (FMO)Oxidative CyclizationCatalyzes the epoxidation of the polyene tail, triggering the formation of the tetrahydrofuran (THF) ring.
ctvD Hydrolase / EsteraseRelease / ModificationFacilitates product release or hydrolytic processing required for final structural maturation.[1]

Technical Insight: The co-expression of ctvA-D is sufficient for CTV production. Heterologous expression of these four genes in Aspergillus nidulans yields detectable Citreoviridin, confirming the cluster's completeness.

Enzymatic Assembly Line: Mechanism of Action

The assembly of Citreoviridin follows a "reductive logic" typical of fungal polyketides but requires precise trans-acting tailoring enzymes.

Phase I: Polyketide Backbone Assembly (CtvA)

The process initiates with CtvA , a highly reducing PKS (HR-PKS).[1]

  • Loading: The Starter Unit Acyltransferase (SAT) domain loads Acetyl-CoA .[1]

  • Elongation: The Ketosynthase (KS) domain catalyzes iterative decarboxylative condensations using Malonyl-CoA as the extender unit.[1]

  • Reduction: The Ketoreductase (KR), Dehydratase (DH), and Enoylreductase (ER) domains reduce the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -keto groups to varying degrees, creating the conjugated polyene system.[1]
    
Phase II: Tailoring and Cyclization (CtvB, CtvC)

Unlike modular bacterial PKSs, fungal HR-PKSs often require trans-acting enzymes for methylation.[1]

  • Methylation: CtvB acts likely during the elongation phase (trans-acting), methylating the carbon backbone at specific positions to generate the branching methyl groups observed in the final structure.

  • Ring Formation: The nascent polyene chain undergoes oxidative cyclization.[1] CtvC (FMO) introduces an epoxide across a specific double bond.[1] This epoxide is susceptible to nucleophilic attack by a hydroxyl group further down the chain, closing the tetrahydrofuran (THF) ring .

  • Pyrone Formation: The terminal condensation and cyclization form the

    
    -pyrone moiety, a hallmark of this toxin class.
    
Visualization: The Biosynthetic Pathway

The following diagram illustrates the logical flow from precursors to the final toxin.

Citreoviridin_Biosynthesis cluster_inputs Precursors cluster_enzymes AcetylCoA Acetyl-CoA (Starter Unit) CtvA CtvA (HR-PKS) AcetylCoA->CtvA Loading MalonylCoA Malonyl-CoA (Extender Units) MalonylCoA->CtvA Loading Intermediate Methylated Polyene Intermediate CtvA->Intermediate Condensation & Reduction CtvB CtvB (Methyltransferase) CtvB->Intermediate Trans-acting Methylation CtvC CtvC (Monooxygenase) Epoxide Epoxidized Precursor Intermediate->Epoxide CtvC (Oxidation) FinalProduct Citreoviridin (Tetraene Pyrone) Epoxide->FinalProduct Cyclization & CtvD (Release)

Figure 1: The enzymatic cascade converting Acetyl-CoA to Citreoviridin via the ctv gene cluster.[1]

Experimental Validation Protocols

To study this pathway or isolate intermediates for drug development, the following protocols are validated for Penicillium species.

Protocol A: Metabolic Profiling & Isolation

This workflow ensures the extraction of Citreoviridin without degradation (isomerization can occur under light/heat).

  • Cultivation:

    • Inoculate P. citreonigrum spores (

      
       spores/mL) into YES (Yeast Extract Sucrose)  broth.
      
    • Incubate at 25°C for 7–10 days in the dark (light induces photo-isomerization).[1]

  • Extraction (Biphasic):

    • Separate mycelium from broth via filtration.[1][3]

    • Broth: Extract twice with Chloroform (1:1 v/v).[1]

    • Mycelium: Macerate in Chloroform/Methanol (2:1).[1] Sonicate for 20 mins.

  • Purification:

    • Combine organic phases, dry over anhydrous

      
      , and evaporate in vacuo.
      
    • Re-dissolve in Methanol for LC-MS analysis.[1]

  • Analysis (LC-MS/MS):

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).[1]

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[1]

    • Target Ion: Monitor

      
       at m/z 403.2 .
      
Protocol B: Genetic Confirmation (Heterologous Expression)

To confirm the function of ctvA-D without interference from native background metabolites:

  • Vector Construction: Clone ctvA, ctvB, ctvC, ctvD into an expression vector (e.g., pamyB system) under constitutive promoters (gpdA).[1]

  • Transformation: Transform into a clean host like Aspergillus nidulans (strain A1145

    
    ST 
    
    
    
    EM).
  • Validation: Compare metabolic profiles of the transformant vs. wild type. The appearance of the m/z 403.2 peak confirms pathway reconstitution.

Visualization: Experimental Workflow

Experimental_Workflow Culture P. citreonigrum Culture (YES Broth, Dark, 25°C) Separation Filtration Culture->Separation Extract Chloroform Extraction (Broth + Mycelium) Separation->Extract Liquid/Solid Processing Analysis LC-MS/MS Analysis (Target m/z 403.2) Extract->Analysis Resuspend in MeOH Validation Data Validation: Compare with Standard Analysis->Validation Peak Identification

Figure 2: Step-by-step workflow for the isolation and identification of Citreoviridin.

Toxicological Context

Understanding the biosynthesis aids in mitigating toxicity or repurposing the scaffold.

  • Mechanism: CTV binds to the

    
    -subunit of mitochondrial F1-ATPase, preventing the conformational change required for ATP synthesis.
    
  • Relevance: High homology between fungal and mammalian ATP synthase suggests potential for side effects, but also potential for targeting tumors with high metabolic demands (e.g., ectopic ATP synthase on cancer cell surfaces).[1]

References

  • Whole Genome Analysis Revealed the Genes Responsible for Citreoviridin Biosynthesis in Penicillium citreonigrum Source: NIH / Toxins (2020) [Link][1]

  • Biosynthetic Pathway of the Reduced Polyketide Product Citreoviridin in Aspergillus terreus var. aureus Revealed by Heterologous Expression Source: NIH / Organic Letters (2016) [Link][1][4][5]

  • The In Vivo and In Vitro Toxicokinetics of Citreoviridin Extracted from Penicillium citreonigrum Source: NIH / Toxins (2019) [Link]

  • Production and purification of Penicillium citreoviride toxin and its effect on TPP-dependent liver transketolase Source: PubMed (1981) [Link][1][6]

  • Polyketide Synthase Gene Responsible for Citrinin Biosynthesis in Monascus purpureus Source: NIH / Applied and Environmental Microbiology (2005) (Note: Provided for context on fungal PKS mechanisms) [Link][1]

Sources

Exploratory

A Technical Guide to the Discovery and Historical Context of Citreoviridin

Abstract Citreoviridin is a potent neurotoxic mycotoxin produced by several fungal species, most notably Penicillium citreonigrum. Its discovery is a compelling chapter in the history of mycotoxicology, directly linked t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Citreoviridin is a potent neurotoxic mycotoxin produced by several fungal species, most notably Penicillium citreonigrum. Its discovery is a compelling chapter in the history of mycotoxicology, directly linked to the investigation of "yellow rice disease," which caused acute cardiac beriberi (Shoshin-kakke) in Japan. This guide provides a detailed technical account of the historical context that drove the search for this toxin, the key scientific milestones in its isolation and characterization, and the early toxicological studies that defined its biological activity. We will explore the methodologies of the era, explaining the scientific rationale behind the experimental choices and presenting the foundational data that established citreoviridin as a significant public health concern and a subject of scientific interest. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the origins and early scientific investigation of this important mycotoxin.

Introduction: The Enigma of "Yellow Rice Fever"

The story of citreoviridin is inseparable from a significant public health crisis in late 19th and early 20th century Japan. A debilitating and often fatal neurological illness, known as acute cardiac beriberi or "Shoshin-kakke," was epidemiologically linked to the consumption of rice that had developed a distinct yellow discoloration due to mold growth.[1] This condition, colloquially termed "yellow rice fever," presented with symptoms of ascending paralysis, respiratory arrest, and central nervous system disturbances.[2] While beriberi is primarily caused by a deficiency of thiamine (Vitamin B1), the acute, fulminant nature of Shoshin-kakke suggested the presence of an additional toxic agent.[3] This hypothesis launched a multi-decade scientific quest to identify the chemical culprit behind the toxicity of "yellow rice."

The initial breakthrough came in 1891 when Sakaki demonstrated that rice molded with a specific fungus was fatal to laboratory animals, inducing symptoms that mimicked the paralysis seen in human patients.[4][5] This was the first concrete evidence linking a fungal contaminant to the disease. Later, in the 1930s, Iwao Miyake and his colleagues systematically investigated samples of yellowed rice from Taiwan and Japan. They isolated a fungus, which they named Penicillium toxicarium (later identified as Penicillium citreonigrum), as the primary toxic agent.[4][5][6] Their work established the critical link between a specific fungal species and the production of a potent, yet-unidentified neurotoxin.

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} idot Caption: Key historical milestones leading to the discovery of citreoviridin.

Chapter 1: The Breakthrough - Isolation and Characterization

Following the foundational work of the pre-war era, Japanese scientists, including Kenji Uraguchi and Yoshio Ueno, resumed intensive investigations after World War II, driven by concerns over contaminated rice imported to address food shortages.[3][4] This research culminated in the successful isolation and crystallization of the toxic metabolite.

The mycotoxin, named citreoviridin , was isolated from cultures of Penicillium citreonigrum (then known as P. citreo-viride).[3] The name reflects its fungal origin and its characteristic bright yellow color. Early characterization relied on the analytical techniques of the mid-20th century.

Initial Physicochemical Characterization

The isolated citreoviridin presented as yellow, needle-like crystals. Its fundamental properties were established through a combination of classical chemistry and emerging spectroscopic methods.

PropertyReported Value / ObservationSignificance in Early Analysis
Molecular Formula C₂₃H₃₀O₆Established the elemental composition, providing the basis for all structural hypotheses.
Melting Point 107-111 °CServed as a critical indicator of the purity of the isolated crystalline compound.
UV-Vis Spectroscopy λmax at ~236, 286, 388 nmIndicated a complex conjugated polyene system, a key feature of its structure.
Fluorescence Intense yellow-green under UV lightA distinctive property used as a rapid qualitative check during extraction and purification.
Solubility Soluble in chloroform, acetone, ethanol; Insoluble in waterGuided the choice of solvents for the extraction and purification process from fungal cultures.

(Data compiled from various historical and modern sources describing the properties of citreoviridin)[7]

Experimental Protocol: A Reconstructed Historical Isolation Workflow

The following protocol is a representation of the likely steps used for the isolation of citreoviridin, based on common mycological and chemical practices of the period. The causality behind each step is explained, demonstrating the self-validating nature of the workflow.

Objective: To isolate pure, crystalline citreoviridin from a fungal culture.

Methodology:

  • Fungal Cultivation:

    • Step 1a: Inoculate sterile rice substrate with a pure culture of Penicillium citreonigrum.

    • Step 1b: Incubate under static conditions at ~25°C for 2-4 weeks until significant fungal growth and yellow pigmentation of the substrate are observed.

    • Causality: Rice provides a natural and effective substrate for the fungus to produce secondary metabolites like citreoviridin. The incubation period allows for sufficient biomass and toxin accumulation.

  • Solvent Extraction:

    • Step 2a: Dry the molded rice culture and grind it into a fine powder to maximize surface area.

    • Step 2b: Perform exhaustive extraction of the powder using a non-polar organic solvent like chloroform or ethyl acetate.

    • Causality: Based on preliminary solubility tests, citreoviridin is known to be lipophilic. Chloroform efficiently extracts the toxin while leaving behind polar compounds like sugars and proteins.

  • Purification and Concentration:

    • Step 3a: Filter the solvent extract to remove mycelial debris and rice particles.

    • Step 3b: Concentrate the filtrate in vacuo using a rotary evaporator. This yields a crude, oily yellow residue.

    • Causality: Removing the solvent under reduced pressure prevents thermal degradation of the potentially sensitive polyene structure of the toxin.

  • Crystallization:

    • Step 4a: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., hot ethanol).

    • Step 4b: Allow the solution to cool slowly. Citreoviridin will precipitate out as yellow crystals.

    • Step 4c: Collect the crystals by filtration and wash with a cold, non-solvent (like hexane) to remove residual impurities.

    • Causality: Crystallization is a powerful purification technique. As the solution cools, the solubility of citreoviridin decreases, forcing it out of solution in a highly ordered, pure crystalline lattice.

  • Validation:

    • Step 5a: Check the purity of the crystals by determining the melting point. A sharp, defined melting range indicates high purity.

    • Step 5b: Observe the crystals under UV light. The characteristic intense yellow-green fluorescence serves as a confirmation of identity.[3]

    • Step 5c: (If available) Run a UV-Vis spectrum of the dissolved crystals and compare the absorption maxima to known values.

dot graph G { bgcolor="#F1F3F4" rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#34A853", arrowhead="normal"];

} idot Caption: A generalized workflow for the historical isolation of citreoviridin.

Chapter 2: Early Toxicological Studies and Mechanism of Action

Once pure citreoviridin was available, researchers could definitively link the chemical to the physiological effects observed in animals fed "yellow rice."

Confirmation of Neurotoxicity

Animal studies were paramount in confirming the biological activity of the isolated compound. Administration of pure citreoviridin to animals like mice, rats, and chickens reproduced the hallmark symptoms of acute cardiac beriberi, including:

  • Progressive paralysis, typically starting in the hind limbs and ascending.

  • Convulsions and respiratory distress.

  • Ultimately, respiratory failure leading to death.[2]

These experiments provided unequivocal proof that citreoviridin was the primary neurotoxic agent responsible for the acute symptoms associated with "yellow rice fever." The oral 50% lethal dose (LD₅₀) in one-day-old chickens was determined to be 37.5 mg/kg, quantifying its acute toxicity.[8]

Unraveling the Mechanism: Inhibition of ATP Synthase

Decades after its discovery, the precise molecular target of citreoviridin was identified. Groundbreaking research revealed that citreoviridin is a potent and specific inhibitor of mitochondrial F₁F₀-ATPase, more commonly known as ATP synthase .[9][10] This enzyme is fundamental to cellular energy production, responsible for synthesizing adenosine triphosphate (ATP), the main energy currency of the cell.

Citreoviridin binds to the β-subunit of the F₁ portion of the ATP synthase complex.[11] This binding event locks the enzyme in a specific conformation, preventing the catalytic cycle that generates ATP. The inhibition of this crucial enzyme explains the severe physiological effects of the toxin. Tissues with high energy demands, such as the central nervous system and cardiac muscle, are particularly vulnerable to ATP depletion, leading to the observed neurological symptoms and cardiac dysfunction.[10][12]

G

Conclusion: Legacy and Significance

The discovery of citreoviridin was a landmark event in toxicology and food safety. It was one of the first instances where a specific chemical mycotoxin was definitively identified as the cause of a major human disease epidemic. This work, born from a public health crisis, laid the foundation for modern mycotoxicology. The investigations into yellow rice fungi led to the establishment of the Japanese Association for Mycotoxicology in 1973 and influenced the strengthening of food safety standards in Japan.[13]

Furthermore, the identification of citreoviridin as a specific inhibitor of ATP synthase provided the scientific community with a powerful molecular probe. It has since been used extensively in biochemical research to study the structure and function of this essential enzyme, contributing significantly to our understanding of cellular bioenergetics. The story of citreoviridin serves as a powerful reminder of the critical link between environmental microbiology, food safety, and human health.

References

  • Rocha, M. W., Resck, I. S., & Caldas, E. D. (2014). Purification and full characterisation of citreoviridin produced by Penicillium citreonigrum in yeast extract sucrose (YES) medium. Toxicologia UnB. [Link]

  • Lin, H., et al. (2022). Chemical Constituents of the Deep-Sea-Derived Penicillium citreonigrum MCCC 3A00169 and Their Antiproliferative Effects. MDPI. [Link]

  • Beechey, R. B., et al. (1978). Citreoviridin, a specific inhibitor of the mitochondrial adenosine triphosphatase. Biochemical Society Transactions. [Link]

  • Wikipedia. (n.d.). Yellowed rice. Wikipedia. [Link]

  • Grokipedia. (n.d.). Yellowed rice. Grokipedia. [Link]

  • Cole, R. J., et al. (1977). Isolation of Citreoviridin from Penicillium charlesii Cultures and Molded Pecan Fragments. Applied and Environmental Microbiology. [Link]

  • Lin, Y., et al. (2018). Structure of citreoviridin, a mycotoxin produced by Penicillium citreo-viride. ResearchGate. [Link]

  • Nishiyama, R., et al. (2019). The In Vivo and In Vitro Toxicokinetics of Citreoviridin Extracted from Penicillium citreonigrum. Toxins. [Link]

  • Ueno, Y. (1987). [Safety of rice grains and mycotoxins - a historical review of yellow rice mycotoxicoses]. Gan To Kagaku Ryoho. Cancer & Chemotherapy. [Link]

  • Lin, Y., et al. (2018). Citreoviridin (CIT), a mycotoxin and ATP synthase inhibitor... ResearchGate. [Link]

  • Saito, M. (1987). Safety of rice grains and mycotoxins—A historical review of yellow rice mycotoxicoses. ResearchGate. [Link]

  • Tsuruta, Y., & Houbraken, J. (2020). Polyphasic reassessment of a yellow rice fungus, Penicillium toxicarium. Nova Hedwigia. [Link]

  • National Center for Biotechnology Information. (n.d.). Citreoviridin. PubChem Compound Database. [Link]

  • Kushiro, M. (2018). Historical review of researches on yellow rice and mycotoxigenic fungi adherent to rice in Japan. ResearchGate. [Link]

  • de Oliveira, G. L., et al. (2017). Production of citreoviridin by Penicillium citreonigrum strains associated with rice consumption and beriberi cases in the Maranhão State, Brazil. Food Additives & Contaminants: Part A. [Link]

  • Ahmad, Z. (2023). An overview of ATP synthase, inhibitors, and their toxicity. Journal of Bioenergetics and Biomembranes. [Link]

  • Chen, Y., et al. (2015). Temporal Phosphoproteome Dynamics Induced by an ATP Synthase Inhibitor Citreoviridin. Journal of Proteome Research. [Link]

Sources

Foundational

A Technical Guide to the LD50 and Toxic Dosage of Citreoviridin in Animal Models

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary Citreoviridin is a neurotoxic mycotoxin produced by several fungal species, notably Penicillium citreonigrum, which contaminates...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Citreoviridin is a neurotoxic mycotoxin produced by several fungal species, notably Penicillium citreonigrum, which contaminates staple grains like rice and maize. Its toxicological significance stems from its potent inhibition of mitochondrial ATP synthase, leading to severe cellular energy deficits. This guide synthesizes the available data on the acute toxicity (LD50) and toxic dosages of Citreoviridin in various animal models. The LD50 values exhibit significant variability depending on the route of administration and the animal species, ranging from 3.6 mg/kg to 37.5 mg/kg. Clinical signs of acute toxicity are predominantly neurological, including progressive paralysis, convulsions, and respiratory distress, ultimately leading to respiratory and cardiovascular failure. This document provides a consolidated overview of these critical toxicological endpoints, outlines the underlying mechanism of action, and presents a standardized experimental protocol for assessing acute toxicity, aiming to equip researchers with the foundational knowledge required for further investigation and risk assessment.

Introduction to Citreoviridin

Citreoviridin is a polyketide-derived mycotoxin first isolated in investigations of "yellow rice disease" in Japan, which was linked to an acute cardiac beriberi-like illness in humans.[1][2] Produced by fungi such as Penicillium citreonigrum, Aspergillus terreus, and Eupenicillium ochrosalmoneum, Citreoviridin contamination of food sources remains a public health concern, particularly in regions where rice is a dietary staple.[2][3] Its unique chemical structure, featuring a conjugated polyene system and a furan ring, is responsible for its biological activity and potent toxicity. The primary toxic mechanism is the specific and high-affinity inhibition of mitochondrial F1F0-ATPase (ATP synthase), a critical enzyme for cellular energy production.[4][5]

Mechanism of Action: ATP Synthase Inhibition

The toxicity of Citreoviridin is fundamentally linked to its disruption of cellular respiration. It acts as a potent inhibitor of mitochondrial ATP synthase, the enzyme complex responsible for the final step of oxidative phosphorylation.

Key Mechanistic Points:

  • Binding Site: Citreoviridin binds to the β-subunit of the F1 portion of the ATP synthase complex.[6]

  • Inhibition Type: It functions as an uncompetitive inhibitor of ATP hydrolysis.[6]

  • Consequence: By inhibiting ATP synthase, Citreoviridin effectively halts the production of ATP, the primary energy currency of the cell. This leads to a rapid depletion of cellular energy, particularly in tissues with high energy demands, such as the central nervous system and cardiac muscle.

  • Downstream Effects: The resulting systemic hypoxia and energy crisis manifest as respiratory and cardiovascular failure, leading to central nervous system depression.[7][8]

cluster_0 Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) H_flow Proton Pumping ETC->H_flow Creates Proton Gradient ATP_S ATP Synthase (F1F0-ATPase) H_flow->ATP_S Drives Synthesis ATP ATP (Cellular Energy) ATP_S->ATP Phosphorylates Result Cellular Energy Crisis & Neurotoxicity ATP_S->Result Failure leads to ADP ADP + Pi ADP->ATP_S CTV Citreoviridin Inhibition INHIBITION CTV->Inhibition Inhibition->ATP_S

Caption: Mechanism of Citreoviridin toxicity via ATP synthase inhibition.

Acute Toxicity (LD50) Data in Animal Models

The 50% Lethal Dose (LD50) is a standardized measure of the acute toxicity of a substance, representing the dose required to kill half the members of a tested population. For Citreoviridin, LD50 values vary significantly based on the animal model and, crucially, the route of administration.

Animal ModelRoute of AdministrationLD50 (mg/kg body weight)Key Observations & Clinical SignsReference(s)
Mouse Subcutaneous (s.c.)3.6 - 11.8Progressive ascending paralysis, convulsions, respiratory arrest. Males appear more susceptible.[7][8][9]
Mouse Intraperitoneal (i.p.)7.5Ascending paralysis, central nervous system disturbance, respiratory arrest.[9]
Mouse Oral (p.o.)29.0Vomiting, convulsions, cardiovascular damage.[10]
1-Day-Old Chick Oral (p.o.)37.5Acute toxicity leading to mortality.[10][11]
Rabbit Intravenous (i.v.)≥ 5.0EEG activation followed by delta waves, cardiac arrhythmia, respiratory depression and arrest.[7][8][7][8]

Insights from LD50 Data:

  • Route-Dependent Toxicity: The data clearly show that parenteral routes (subcutaneous, intraperitoneal, intravenous) result in significantly lower LD50 values compared to the oral route. This suggests that first-pass metabolism in the liver may partially detoxify Citreoviridin or that absorption from the gastrointestinal tract is incomplete.

  • Species Sensitivity: While data are limited across a wide range of species, mice appear to be highly sensitive to the neurotoxic effects of Citreoviridin.

  • Sex Differences: At least one study noted that male mice were more susceptible to Citreoviridin toxicity, exhibiting lower LD50 values via subcutaneous administration.[7][8]

Toxic Dosage and Clinical Manifestations

Beyond lethality, exposure to sub-lethal doses of Citreoviridin induces a range of severe clinical signs, primarily of neurological origin.

  • In Mice: Near-lethal doses cause a marked decrease in motor activity, hypothermia, and cataleptic effects.[7][8] The progression of toxicity is characterized by ascending paralysis, starting in the hind limbs and moving cranially, culminating in respiratory failure.[2]

  • In Rabbits: Intravenous administration produces rapid and profound effects on the cardiovascular and central nervous systems. These include cardiac sinus arrhythmias, tachypnea (rapid breathing), and significant changes in electrocardiogram (ECG) readings, such as an increased T-wave, suggesting myocardial ischemia.[7][8] The ultimate cause of death is identified as respiratory arrest, followed by cessation of brain and heart activity.[7][8]

Histopathological examination in mice one week after subcutaneous treatment did not reveal significant abnormalities in the liver or kidneys, indicating the primary target organs for acute toxicity are the nervous and cardiovascular systems rather than causing overt organ necrosis at these time points.[7]

Experimental Protocol: Acute Oral Toxicity Assessment in Mice (Up-and-Down Procedure)

This protocol describes a modern and ethically refined method for determining the acute oral LD50, which reduces the number of animals required compared to classical methods.

Objective: To determine the acute oral LD50 of Citreoviridin in a rodent model (e.g., Swiss Webster mice).

Principle: The Up-and-Down Procedure (UDP) is a sequential dosing method. Animals are dosed one at a time. If an animal survives, the dose for the next animal is increased; if it dies, the dose is decreased.

Materials:

  • Citreoviridin (≥98% purity)

  • Vehicle (e.g., corn oil or 0.5% carboxymethylcellulose)

  • Swiss Webster mice (8-12 weeks old, sex-matched)

  • Oral gavage needles

  • Calibrated syringes

  • Animal balance

Methodology:

  • Preparation of Dosing Solutions:

    • Accurately weigh the Citreoviridin and dissolve/suspend it in the chosen vehicle to create a stock solution and serial dilutions. The concentration should be such that the required dose can be administered in a volume of ≤10 mL/kg.

  • Animal Acclimation and Fasting:

    • Acclimate animals for at least 5 days prior to the study.

    • Fast animals overnight (withholding food but not water) before dosing to promote absorption.

  • Dosing Procedure (Sequential):

    • Step 1: Select a starting dose based on prior knowledge. A reasonable starting point could be 1/10th of the known subcutaneous LD50, adjusted upwards (e.g., ~5 mg/kg).

    • Step 2: Dose the first animal by oral gavage.

    • Step 3: Observe the animal intensively for the first few hours and then periodically for up to 14 days. Record all clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions).

    • Step 4 (Decision Point):

      • If the animal survives after the observation period (typically 48 hours for acute effects), the next animal receives a higher dose (e.g., by a factor of 1.5-2.0).

      • If the animal dies, the next animal receives a lower dose.

    • Step 5: Continue this sequential process until a stopping criterion is met (e.g., a sufficient number of dose reversals have occurred to allow for statistical calculation).

  • Data Analysis:

    • The LD50 is calculated from the sequence of outcomes (survival or death) using specialized software or the Maximum Likelihood Estimation method.

  • Terminal Procedure:

    • All surviving animals are humanely euthanized at the end of the 14-day observation period. A gross necropsy should be performed to identify any target organ toxicities.

Caption: Workflow for an acute toxicity Up-and-Down Procedure (UDP).

Discussion and Implications

The toxicological profile of Citreoviridin is defined by its potent neurotoxicity, driven by the catastrophic failure of cellular energy production. The significant difference between oral and parenteral LD50 values is a critical consideration for risk assessment. While oral ingestion from contaminated food is the primary route of human exposure, the higher toxicity via injection highlights the compound's intrinsic potency once it reaches systemic circulation.

For drug development professionals, Citreoviridin's specific inhibition of ATP synthase makes it a valuable tool for studying mitochondrial function.[12][13] However, its severe systemic toxicity profile makes it an unlikely candidate for therapeutic development without significant modification to improve its safety index. The data underscore the importance of robust toxicological screening for any natural products being considered for pharmaceutical applications.

Conclusion

Citreoviridin is a mycotoxin with potent and rapid-acting toxicity, primarily targeting the central nervous and cardiovascular systems. Its LD50 values in animal models are highly dependent on the route of administration, with parenteral routes being significantly more toxic than oral. The underlying mechanism, inhibition of mitochondrial ATP synthase, explains the severe clinical signs of paralysis and respiratory failure. The data consolidated in this guide provide a crucial reference for food safety regulators, toxicologists, and researchers investigating mitochondrial bioenergetics.

References

  • Nishie, K., Cole, R. J., & Dorner, J. W. (1985). Toxicity of citreoviridin. PubMed. Available at: [Link]

  • Lee, J. Y., et al. (2019). The In Vivo and In Vitro Toxicokinetics of Citreoviridin Extracted from Penicillium citreonigrum. MDPI. Available at: [Link]

  • Nishie, K., Cole, R. J., & Dorner, J. W. (1985). Toxicity of citreoviridin. Semantic Scholar. Available at: [Link]

  • Wicklow, D. T., & Cole, R. J. (1982). Isolation of Citreoviridin from Penicillium charlesii Cultures. Applied and Environmental Microbiology. Available at: [Link]

  • Wicklow, D. T., & Cole, R. J. (1982). Isolation of Citreoviridin from Penicillium charlesii Cultures and Molded Pecan Fragments. National Center for Biotechnology Information. Available at: [Link]

  • Linnett, P. E., et al. (1978). Citreoviridin, a specific inhibitor of the mitochondrial adenosine triphosphatase. Biochemical Society Transactions. Available at: [Link]

  • Linnett, P. E., et al. (1978). Citreoviridin, a specific inhibitor of the mitochondiral adenosine triphosphatase. PubMed. Available at: [Link]

  • Lee, J. Y., et al. (2019). The In Vivo and In Vitro Toxicokinetics of Citreoviridin Extracted from Penicillium citreonigrum. National Center for Biotechnology Information. Available at: [Link]

  • WBI Studies Repository. (n.d.). LD50: A Cruel Waste of Animals. Available at: [Link]

  • Chen, Y., et al. (2023). Spatial and temporal dynamics of ATP synthase from mitochondria toward the cell surface. Journal of Bioenergetics and Biomembranes. Available at: [Link]

  • Hong, S., & Pedersen, P. L. (2008). ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas. National Center for Biotechnology Information. Available at: [Link]

  • Tubaro, A., et al. (2015). Acute oral toxicity of three azaspiracid analogues in mice. ResearchGate. Available at: [Link]

  • Ueno, Y., & Ueno, I. (1972). Isolation and acute toxicity of citreoviridin, a neurotoxic mycotoxin of Penicillium citreo-viride Biourge. PubMed. Available at: [Link]

  • Lee, J. Y., et al. (2019). Toxicokinetics of citreoviridin in vivo and in vitro. bioRxiv. Available at: [Link]

  • Rocha, M., et al. (2014). Purification and full characterization of citreoviridin produced by Penicillium citreonigrum in Yeast Extract Sucrose (YES) medium. ResearchGate. Available at: [Link]

  • Rocha, M., et al. (2014). Purification and full characterisation of citreoviridin produced by Penicillium citreonigrum in yeast extract sucrose (YES) medium. Toxicologia UnB. Available at: [Link]

  • Liu, C., et al. (2015). Temporal Phosphoproteome Dynamics Induced by an ATP Synthase Inhibitor Citreoviridin. Journal of Proteome Research. Available at: [Link]

  • ISEAI. (2016). Hidden Risks: Penicillium Mold In The Indoor Environment. International Society for Environmentally Acquired Illness. Available at: [Link]

  • Datta, S. C., & Ghosh, J. J. (1981). Effect of citreoviridin, a mycotoxin from Penicillium citreoviride, on kinetic constants of acetylcholinesterase and ATPase in synaptosomes and microsomes from rat brain. PubMed. Available at: [Link]

  • Sugita-Konishi, Y., et al. (2017). Occurrence of Penicillium brocae and Penicillium citreonigrum, which Produce a Mutagenic Metabolite and a Mycotoxin Citreoviridin, Respectively, in Selected Commercially Available Rice Grains in Thailand. MDPI. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Thin-Layer Chromatography Protocol for the Qualitative and Quantitative Analysis of Citreoviridin

Abstract & Introduction Citreoviridin is a neurotoxic mycotoxin produced predominantly by fungi of the Penicillium and Aspergillus genera, often found as a contaminant in staple grains like rice and corn.[1] Its associat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Citreoviridin is a neurotoxic mycotoxin produced predominantly by fungi of the Penicillium and Aspergillus genera, often found as a contaminant in staple grains like rice and corn.[1] Its association with acute cardiac beriberi ("yellow rice disease") necessitates sensitive and reliable analytical methods for its detection and quantification in food and feedstuffs to ensure consumer safety.[2][3][4] While high-performance liquid chromatography (HPLC) is a standard method, thin-layer chromatography (TLC) offers a rapid, cost-effective, and powerful alternative for screening, semi-quantitative, and even fully quantitative analysis.[5][6]

This application note provides a comprehensive, field-proven protocol for the analysis of citreoviridin using TLC. We will detail the entire workflow from sample extraction to densitometric quantification, emphasizing the scientific rationale behind each step to ensure methodological robustness and trustworthiness. This guide is intended for researchers, quality control analysts, and drug development professionals involved in mycotoxin analysis.[7]

Scientific Principles: The Basis of Separation

Thin-layer chromatography separates compounds based on the principle of differential partitioning between a stationary phase and a mobile phase.[8]

  • Stationary Phase: For citreoviridin and other moderately polar mycotoxins, a polar adsorbent like silica gel is the stationary phase of choice.[9][10] The silica surface is rich in hydroxyl (-OH) groups, which can form hydrogen bonds with polar analytes.

  • Mobile Phase: A less polar mobile phase, typically a mixture of organic solvents, moves up the plate via capillary action.[9]

  • Separation Mechanism: As the mobile phase ascends, a competition is established. Analytes that are more soluble in the mobile phase and have a weaker affinity for the stationary phase will travel further up the plate, resulting in a higher Retardation factor (Rf). Conversely, more polar compounds that interact strongly with the silica gel will move shorter distances. The unique Rf value for a compound under a specific set of conditions serves as a key identifier.[11]

The selection of an appropriate mobile phase is therefore critical to achieving a successful separation.[5]

Key Analyte Properties: Citreoviridin

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molar Mass 402.45 g/mol N/A
Appearance Yellow Crystalline SolidN/A
Solubility Soluble in chloroform, dichloromethane, ethanol[1][12]
UV/Vis Absorbance (λmax) ~360 nm (on TLC plate), 388 nm (in ethanol)[13]
Fluorescence Exhibits native yellow fluorescence[1]
Fluorescence Excitation (λex) 388 nm[1]
Fluorescence Emission (λem) 525 nm (on TLC plate), 480 nm (in solution)[1][13]

Citreoviridin's strong native fluorescence is a key characteristic that allows for highly sensitive detection without the need for derivatization.[1][13] However, it is known to be susceptible to isomerization when exposed to light, which can be a source of variability in analyses.[12] Therefore, samples and standards should be protected from light during storage and analysis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating a standard reference in every analysis to ensure accuracy.

Materials & Reagents
  • TLC Plates: Silica gel 60 F₂₅₄ pre-coated plates (glass or aluminum backing). The F₂₅₄ indicates a fluorescent indicator that aids in visualizing UV-absorbing compounds under short-wave UV light (254 nm).

  • Citreoviridin Standard: Certified reference material (≥97% purity).

  • Solvents: HPLC or analytical grade chloroform, dichloromethane, ethyl acetate, n-hexane, and methanol.

  • Apparatus:

    • Micropipettes or capillary tubes for spotting.[11]

    • TLC developing chamber with a lid.

    • UV lamp or cabinet with short-wave (254 nm) and long-wave (365 nm) capabilities.

    • Densitometer/TLC scanner (for quantitative analysis).

    • Standard laboratory glassware, vortex mixer, and evaporator (e.g., nitrogen stream).

Preparation of Solutions
  • Citreoviridin Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of citreoviridin standard into a 1 mL amber volumetric flask. Dissolve and bring to volume with chloroform. Store at -18°C, protected from light. This solution is stable for extended periods under these conditions.[14]

  • Working Standard Solutions (e.g., 1-10 µg/mL): Prepare a series of working standards by serially diluting the stock solution with chloroform. These are used to create a calibration curve for quantitative analysis.

Sample Preparation & Extraction

The goal is to efficiently extract citreoviridin from the sample matrix while minimizing co-extractives.

  • Homogenization: Weigh 25 g of a finely ground sample (e.g., rice, corn) into a 250 mL Erlenmeyer flask.

  • Extraction: Add 100 mL of dichloromethane (or chloroform) to the flask.[1][12]

  • Shaking: Stopper the flask and shake vigorously on a mechanical shaker for 30 minutes.

  • Filtration: Filter the extract through Whatman No. 1 filter paper into a clean flask.

  • Concentration: Transfer a known volume (e.g., 20 mL) of the filtrate to a round-bottom flask and evaporate to near dryness under a gentle stream of nitrogen at <40°C.

  • Reconstitution: Re-dissolve the residue in a small, precise volume of chloroform (e.g., 200 µL) for spotting on the TLC plate.

TLC Plate Preparation & Application
  • Plate Handling: Handle TLC plates carefully by the edges to avoid contaminating the adsorbent layer.

  • Origin Line: Using a soft pencil, gently draw a faint origin line approximately 1.5 cm from the bottom of the plate.[15]

  • Spotting: Apply 2-5 µL of the reconstituted sample extract and the working standard solutions as small, discrete spots on the origin line.[11] Ensure spots are at least 1 cm apart. Allow the solvent to evaporate completely between applications to keep the spot diameter small.

Chromatographic Development

Proper development is crucial for achieving optimal separation.

  • Chamber Saturation: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5-1.0 cm. Place a piece of filter paper inside, leaning against the wall, to saturate the chamber atmosphere with solvent vapor.[15] Close the lid and allow the chamber to equilibrate for at least 20 minutes. Saturation prevents the solvent front from evaporating off the plate as it rises, ensuring better reproducibility.

  • Recommended Mobile Phase: A solvent system of Ethyl Acetate : Hexane (75:25, v/v) is an excellent starting point. This system is adapted from a validated normal-phase LC method for citreoviridin and provides good separation based on polarity.[1]

  • Development: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the solvent level. Close the lid and allow the solvent front to ascend the plate undisturbed.

  • Completion: When the solvent front has migrated to approximately 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.

  • Drying: Allow the plate to air-dry completely in a fume hood.

Visualization & Data Analysis Workflow

The inherent fluorescent properties of citreoviridin make it readily detectable.[13]

Sources

Application

Application Note: A Robust LC-MS/MS Protocol for the Sensitive and Selective Identification of Citreoviridin

Abstract This application note presents a detailed and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the accurate identification and sensitive quantification of Citreoviridin, a neuroto...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the accurate identification and sensitive quantification of Citreoviridin, a neurotoxic mycotoxin produced by several Penicillium species.[1] Citreoviridin contamination is a significant concern in various agricultural commodities, particularly rice, posing a potential health risk.[2] This guide is designed for researchers, scientists, and quality control professionals in the food safety and drug development sectors. We provide a comprehensive workflow, from sample preparation to data acquisition and analysis, emphasizing the rationale behind each step to ensure scientific integrity and robust, reproducible results.

Introduction: The Imperative for Citreoviridin Surveillance

Citreoviridin is a secondary metabolite produced by fungi, primarily of the Penicillium genus, which can contaminate staple foods like rice, corn, and wheat.[1] Historically linked to "yellow rice disease" and acute cardiac beriberi, its presence in the food chain warrants rigorous monitoring.[2][3] The low molecular weight and non-antigenic nature of mycotoxins like citreoviridin make them insidious contaminants, necessitating highly sensitive and selective analytical methods for their detection.[1]

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for mycotoxin analysis.[4][5] Its high selectivity in Multiple Reaction Monitoring (MRM) mode, combined with exceptional sensitivity, allows for the reliable determination of trace levels of contaminants in complex food matrices.[4] This protocol is built upon established principles of mycotoxin analysis and provides a field-proven methodology for citreoviridin identification.

Principle of the Method

The protocol employs a systematic approach beginning with efficient extraction of citreoviridin from the sample matrix using an acidified organic solvent mixture. The resulting extract undergoes a clean-up step to minimize matrix interference, followed by separation using Ultra-High-Performance Liquid Chromatography (UPLC) on a C18 reversed-phase column. The analyte is then detected by a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode, using specific and optimized MRM transitions for unambiguous identification and quantification.

Materials and Reagents

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (reagent grade, ~98%), Acetic acid (glacial, reagent grade).

  • Standards: Citreoviridin certified reference material (≥95% purity).

  • Salts and Reagents: Magnesium sulfate (anhydrous), Sodium chloride.

  • Consumables: 50 mL polypropylene centrifuge tubes, 15 mL polypropylene centrifuge tubes, 2 mL autosampler vials, 0.22 µm syringe filters (PTFE or equivalent).

Experimental Workflow: A Visual Guide

The entire analytical process, from sample reception to final data reporting, is outlined in the workflow diagram below. This visual representation provides a clear, high-level overview of the key stages involved in the analysis.

Citreoviridin_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection & Homogenization Extraction 2. Solvent Extraction (Acetonitrile/Water/Acid) Sample->Extraction Weigh & Add Solvent Cleanup 3. dSPE Cleanup (MgSO4, PSA) Extraction->Cleanup Centrifuge & Transfer Final_Extract 4. Filtration & Dilution Cleanup->Final_Extract Vortex & Centrifuge LC 5. UPLC Separation (C18 Column) Final_Extract->LC Inject MS 6. MS/MS Detection (ESI+, MRM Mode) LC->MS Elute Quant 7. Quantification (Matrix-Matched Curve) MS->Quant Acquire Data Report 8. Data Reporting Quant->Report Validate & Finalize

Caption: High-level workflow for LC-MS/MS analysis of Citreoviridin.

Detailed Protocols

Standard Solution Preparation

Rationale: Accurate standard preparation is fundamental for reliable quantification. Using a certified reference material and performing serial dilutions allows for the creation of a calibration curve that brackets the expected concentration range of the analyte in unknown samples.

  • Primary Stock Solution (100 µg/mL): Accurately weigh 1.0 mg of citreoviridin reference standard and dissolve in 10.0 mL of methanol. Store at -20°C in an amber vial. Citreoviridin is stable under freezing conditions, but care should be taken to prevent isomerization over long storage periods.[2][3][6]

  • Working Standard Solution (1 µg/mL): Dilute the primary stock solution 1:100 with methanol.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the working standard solution with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid) to achieve concentrations ranging from approximately 0.5 to 100 ng/mL.

Sample Preparation: Extraction from Grain Matrix (e.g., Rice)

Rationale: The chosen extraction solvent (acetonitrile/water) is effective for a broad range of mycotoxins. The addition of an acid aids in the extraction efficiency of slightly acidic mycotoxins. The subsequent "salting-out" step with magnesium sulfate and sodium chloride enhances the partitioning of citreoviridin into the acetonitrile layer. A dispersive solid-phase extraction (dSPE) clean-up with PSA (Primary Secondary Amine) is employed to remove interfering matrix components like fatty acids and sugars.

Protocol:

  • Homogenization: Mill the grain sample to a fine powder (e.g., passing through a 1 mm sieve). Mycotoxins are often not uniformly distributed, making proper homogenization a critical step to ensure the analytical sub-sample is representative.[7]

  • Weighing: Accurately weigh 2.0 g (± 0.05 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Extraction:

    • Add 8.0 mL of an extraction solvent mixture of acetonitrile/water/acetic acid (80:19:1, v/v/v).

    • Cap the tube tightly and vortex vigorously for 1 minute.

    • Agitate on a mechanical shaker for 20 minutes.

  • Salting-Out:

    • Add 1.0 g of sodium chloride and 4.0 g of anhydrous magnesium sulfate.

    • Immediately vortex for 1 minute to prevent the formation of salt clumps.

  • Centrifugation: Centrifuge the tubes at 4,000 rpm for 10 minutes at 4°C.

  • dSPE Clean-up (Optional but Recommended):

    • Transfer 1 mL of the upper acetonitrile layer into a 2 mL dSPE tube containing 150 mg MgSO₄ and 50 mg PSA.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take a 500 µL aliquot of the final supernatant.

    • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute in 500 µL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Instrumental Parameters

Rationale: The chromatographic and mass spectrometric parameters must be carefully optimized to achieve the desired sensitivity, selectivity, and peak shape.

Liquid Chromatography (LC) Parameters

The use of UPLC with sub-2 µm particle columns significantly reduces run times while improving chromatographic resolution.[4] A C18 stationary phase provides excellent retention for moderately nonpolar compounds like citreoviridin. The gradient elution ensures that the analyte is eluted with a good peak shape and is well-separated from potential matrix interferences.

ParameterRecommended Condition
LC System UPLC/UHPLC System
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Column Temperature 40 °C
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Gradient Program Time (min)
0.0
1.0
8.0
10.0
10.1
12.0
Mass Spectrometry (MS) Parameters

Electrospray ionization in positive mode (ESI+) is effective for protonating citreoviridin. Multiple Reaction Monitoring (MRM) is used for its superior selectivity and sensitivity.[8] At least two MRM transitions should be monitored for confident identification, with one transition for quantification (Quantifier) and the other for confirmation (Qualifier). The ratio of the qualifier to quantifier ion should be consistent between standards and samples.

ParameterRecommended Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage +4000 V
Source Temperature 600 °C
Curtain Gas 20 psi
Collision Gas Medium

MRM Transitions for Citreoviridin:

Based on published data, the protonated molecule [M+H]⁺ for citreoviridin is at m/z 403.[9]

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Collision Energy (eV)Product Ion (m/z) (Qualifier)Collision Energy (eV)
Citreoviridin403.2139.133315.113
Note: Collision energies are instrument-dependent and should be optimized.[2]

Data Analysis and Quality Control

Quantification and Matrix Effects

Rationale: Co-eluting endogenous components from the sample matrix can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[10][11] This phenomenon, known as the matrix effect, can compromise the accuracy of quantification.[12] To mitigate this, matrix-matched calibration is the recommended approach.

Procedure:

  • Prepare a blank matrix extract by following the sample preparation protocol (Section 5.2) using a sample known to be free of citreoviridin.

  • Use this blank matrix extract as the diluent to prepare the calibration standards (as in Section 5.1).

  • Construct a calibration curve by plotting the peak area of the quantifier MRM transition against the concentration of the matrix-matched standards.

  • Quantify citreoviridin in unknown samples by interpolating their peak areas from this matrix-matched curve.

System Suitability and Validation

To ensure the trustworthiness of the results, the following parameters should be regularly assessed:

  • Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Limit of Detection (LOD) and Quantification (LOQ): Determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ). A typical LOQ for this method is expected to be in the low ng/g range.[1]

  • Precision and Accuracy: Assessed by analyzing spiked blank matrix samples at multiple concentration levels. Recoveries should typically be within 70-120% with a relative standard deviation (RSD) of ≤ 20%.[8]

  • Ion Ratio: The ratio of the qualifier to quantifier peak area in a sample should be within ±30% of the average ratio observed in the calibration standards.

Conclusion

This application note provides a comprehensive and robust LC-MS/MS protocol for the identification and quantification of citreoviridin in complex matrices. By explaining the causality behind experimental choices, from sample preparation to instrumental analysis, this guide equips researchers with a self-validating system for reliable mycotoxin surveillance. Adherence to the detailed steps and quality control measures will ensure the generation of high-quality, defensible data essential for food safety assessment and regulatory compliance.

References

  • Bekele, L., et al. (2019). Development and validation of lc-ms/ms method for the citrinin determination in red rice. Journal of Analytical Methods in Chemistry.
  • Waters Corporation. (n.d.). An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS.
  • European Union Reference Laboratory for Pesticides. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses.
  • Unknown Author. (n.d.). Sampling and sample preparation methods for determining concentrations of mycotoxins in foods and feeds.
  • Malysheva, N., et al. (2021). Citrinin Determination in Food and Food Supplements by LC-MS/MS: Development and Use of Reference Materials in an International Collaborative Study. PubMed.
  • da Rocha, M. W., Resck, I. S., & Caldas, E. D. (2014). Purification and full characterisation of citreoviridin produced by Penicillium citreonigrum in yeast extract sucrose (YES) medium. PubMed.
  • Steward, K. (2018). Novel UPLC-MS/MS Method Detects Mycotoxin, Ochratoxin A, in Food Products. Technology Networks.
  • da Rocha, M. W., Resck, I. S., & Caldas, E. D. (2014). Purification and full characterisation of citreoviridin produced by Penicillium citreonigrum in yeast extract sucrose (YES) medium. Toxicologia UnB.
  • Lin, Y. T., et al. (2020). The In Vivo and In Vitro Toxicokinetics of Citreoviridin Extracted from Penicillium citreonigrum. PubMed Central.
  • Malysheva, N., et al. (2021). Citrinin Determination in Food and Food Supplements by LC-MS/MS: Development and Use of Reference Materials in an International Collaborative Study. National Institutes of Health.
  • Malachová, A., et al. (2015). Multi-Toxin Determination in Food – The Power of "Dilute and Shoot" Approaches in LC–MS–MS. Chromatography Online.
  • Stahl-Zeng, J. (2013). Analysis of mycotoxins in foods using microLC-MS/MS. YouTube.
  • Xu, R., et al. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. PubMed Central.
  • Request PDF. (n.d.). Purification and full characterization of citreoviridin produced by Penicillium citreonigrum in Yeast Extract Sucrose (YES) medium. ResearchGate.
  • ResearchGate. (n.d.). Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed.
  • All About Feed. (2025). How to sample for mycotoxin detection in grain and feed.
  • da Rocha, M. W., Resck, I. S., & Caldas, E. D. (2014). Purification and full characterisation of citreoviridin produced by Penicillium citreonigrum in yeast extract sucrose (YES) medium. Taylor & Francis Online.
  • Romer Labs. (n.d.). Guide to Mycotoxins Vol. 2: Sampling and Sample Preparation for Mycotoxin Analysis. Food Risk Management.
  • National Institutes of Health. (n.d.). Application of electrospray ionization mass spectrometry to study the hydrophobic interaction between the ɛ and θ subunits of DNA polymerase III.
  • RSC Publishing. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst.
  • LCGC. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI.
  • LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
  • ResearchGate. (n.d.). Structure of citreoviridin, a mycotoxin produced by Penicillium citreoviride.
  • ResearchGate. (n.d.). Sample preparation and clean up in mycotoxin analysis: Principles, applications and recent developments.
  • Wikipedia. (n.d.). Electrospray ionization.
  • Waters Corporation. (n.d.). A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS.
  • CABI Digital Library. (n.d.). Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors.

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Method

Application Notes &amp; Protocols for the Extraction of Citreoviridin from Fungal Cultures

Introduction: The Significance of Citreoviridin Isolation Citreoviridin is a neurotoxic mycotoxin produced by several fungal species, including those from the Penicillium and Aspergillus genera[1][2]. Historically linked...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Citreoviridin Isolation

Citreoviridin is a neurotoxic mycotoxin produced by several fungal species, including those from the Penicillium and Aspergillus genera[1][2]. Historically linked to "yellow rice disease" and outbreaks of cardiac beriberi, this secondary metabolite continues to be a significant concern for food safety and public health[3][4]. For researchers, scientists, and drug development professionals, obtaining pure citreoviridin is crucial for toxicological studies, the development of analytical standards, and as a potential pharmacological probe due to its inhibitory action on ATP synthase[5].

This comprehensive guide provides a detailed, field-proven methodology for the production, extraction, and purification of citreoviridin from fungal cultures. The protocols herein are designed to be self-validating, with explanations grounded in the physicochemical properties of the mycotoxin and the biological context of its production.

Part 1: Fungal Strain Selection and Cultivation for Optimal Citreoviridin Production

The successful extraction of citreoviridin begins with the selection of a high-yielding fungal strain and the optimization of its culture conditions. Penicillium citreonigrum is a well-documented and efficient producer of citreoviridin and is therefore the focus of this protocol[3][6][7][8].

Rationale for Culture Conditions

The choice of culture medium and incubation parameters is critical for maximizing the biosynthesis of citreoviridin. A nutrient-rich medium, such as Yeast Extract Sucrose (YES), provides the necessary carbon and nitrogen sources for robust fungal growth and secondary metabolite production[3][4]. The incubation temperature and duration are also key variables that influence the metabolic state of the fungus, with optimal production often observed under specific environmental cues.

Protocol 1: Cultivation of Penicillium citreonigrum
  • Strain Maintenance: Subcultures of P. citreonigrum should be maintained on Malt Extract Agar (MEA) or Yeast Extract Sucrose Agar (YESA) slants or plates.

  • Inoculum Preparation:

    • From a 7-day old YESA plate culture, aseptically transfer a small section of the fungal colony into a flask containing sterile Yeast Extract Sucrose (YES) liquid medium.

  • Large-Scale Culture:

    • For substantial production, inoculate 500 mL of YES liquid medium in multiple flasks.

    • Incubate the cultures at 25°C for 8 days under static conditions[3][4]. The optimal incubation time should be determined empirically for the specific strain, as production can be monitored over a period of up to 15 days[4].

Part 2: Extraction of Citreoviridin from Fungal Cultures

A significant portion of citreoviridin is found within the fungal mycelia, making it imperative to extract both the liquid medium and the mycelial biomass to maximize yield[3][4]. The choice of solvent is dictated by the polarity of citreoviridin.

Solvent Selection Justification

Citreoviridin is a lipophilic molecule, rendering it soluble in non-polar organic solvents. Chloroform and dichloromethane have been demonstrated to be effective extraction solvents[3][4][9]. This protocol will utilize chloroform.

Protocol 2: Liquid-Liquid and Solid-Liquid Extraction of Citreoviridin
  • Separation of Mycelium and Liquid Medium:

    • Following incubation, separate the mycelial mass from the liquid culture broth by filtration through a paper filter[4].

  • Extraction from Liquid Medium:

    • Divide the filtrate into manageable volumes (e.g., 250 mL portions).

    • Perform a liquid-liquid extraction by adding chloroform to the liquid medium (e.g., two extractions with 20 mL of chloroform for each 250 mL portion) and shaking vigorously in a separatory funnel[4].

    • Pool the chloroform extracts.

  • Extraction from Mycelium:

    • Fragment the collected mycelium and transfer it to a beaker.

    • Add a sufficient volume of chloroform to completely cover the mycelial surface (approximately 100 mL)[4].

    • To enhance extraction efficiency, subject the mycelium-chloroform slurry to sonication for 20 minutes. Agitation can also be used, though sonication has been found to be slightly more effective[4].

  • Pooling and Initial Purification of Extracts:

    • Filter both the liquid medium and mycelium chloroform extracts through anhydrous sodium sulfate to remove any residual water.

    • Combine the dried chloroform extracts.

    • Concentrate the pooled extract under reduced pressure using a rotary evaporator.

Part 3: Purification of Citreoviridin

The crude extract will contain a mixture of citreoviridin, its isomer isocitreoviridin, and other fungal metabolites. Chromatographic techniques are essential for isolating pure citreoviridin.

Chromatographic Strategy

Semi-preparative High-Performance Liquid Chromatography (HPLC) is a robust method for the purification of citreoviridin from the crude extract[3][4]. A reverse-phase C18 column is suitable for this purpose, with a mobile phase consisting of a mixture of methanol and water, often with a small percentage of acetic acid to improve peak shape[4].

Protocol 3: Semi-Preparative HPLC Purification
  • Sample Preparation:

    • Dissolve a known amount of the concentrated crude extract in the HPLC mobile phase.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • HPLC Conditions:

    • Column: A semi-preparative C18 column.

    • Mobile Phase: Methanol:water with 1% acetic acid (e.g., 65:35 v/v)[4].

    • Flow Rate: Adjust according to the column dimensions.

    • Detection: Monitor the eluent at 385 nm, which is near the maximum absorbance for citreoviridin[4].

    • Injection Volume: Inject an appropriate volume of the prepared sample (e.g., 1 mL)[4].

  • Fraction Collection:

    • Collect the fractions corresponding to the citreoviridin peak. Isocitreoviridin, which may account for about 10% of the citreoviridin in the crude extract, will typically elute as a separate peak[3][4].

  • Post-Purification Processing:

    • Concentrate the collected citreoviridin fractions using a rotary evaporator.

    • For complete removal of the solvent, lyophilize the concentrated fraction to obtain a solid, purified citreoviridin[4].

Part 4: Characterization and Quantification of Purified Citreoviridin

Confirmation of the identity and purity of the extracted citreoviridin is a critical final step. A combination of spectroscopic and spectrometric techniques should be employed.

Analytical Techniques
  • Ultraviolet-Visible (UV/VIS) Spectroscopy: To confirm the characteristic absorption maxima of citreoviridin.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For detailed structural elucidation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To confirm the molecular weight and fragmentation pattern of citreoviridin[3][4].

  • Gravimetric Analysis: To determine the final yield of the purified compound[3][4].

Quantitative Data Summary
ParameterValueReference
Fungal StrainPenicillium citreonigrum[3][4]
Culture MediumYeast Extract Sucrose (YES)[3][4]
Incubation Temperature25°C[3][4]
Incubation Time8 days[3][4]
Extraction SolventChloroform[3][4]
Purification MethodSemi-preparative HPLC[3][4]
HPLC Detection Wavelength385 nm[4]
Distribution in Culture~74.3% in mycelia[3][4]
Purification Yield~27.1% from crude extract[3][4]

Part 5: Stability and Storage Considerations

Citreoviridin can undergo isomerization to isocitreoviridin, particularly during long-term storage. To maintain the integrity of the purified compound, it is recommended to store it under freezing conditions and protected from light[3][4]. The purity of the material should be re-verified before initiating any toxicological or biological studies[3][4].

Visual Workflow Diagrams

Extraction_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification & Analysis P_citreonigrum Penicillium citreonigrum Culture YES_medium YES Liquid Medium P_citreonigrum->YES_medium Inoculate Incubation Incubate at 25°C for 8 days YES_medium->Incubation Filtration Filter to Separate Mycelium and Broth Incubation->Filtration Mycelium Mycelial Biomass Mycelium_Extraction Solid-Liquid Extraction (Chloroform, Sonication) Mycelium->Mycelium_Extraction Broth Culture Broth Broth_Extraction Liquid-Liquid Extraction (Chloroform) Broth->Broth_Extraction Crude_Extract Pooled Chloroform Extracts Mycelium_Extraction->Crude_Extract Broth_Extraction->Crude_Extract Drying Dry with Anhydrous Na2SO4 Crude_Extract->Drying Concentration Concentrate via Rotary Evaporation Drying->Concentration HPLC Semi-Preparative HPLC Concentration->HPLC Fraction_Collection Collect Citreoviridin Peak HPLC->Fraction_Collection Lyophilization Lyophilize to Obtain Pure Solid Fraction_Collection->Lyophilization Characterization Characterize by NMR, LC-MS/MS, etc. Lyophilization->Characterization

Caption: Workflow for Citreoviridin Extraction and Purification.

References

  • Rocha, M. W., Resck, I. S., & Caldas, E. D. (2014). Purification and full characterisation of citreoviridin produced by Penicillium citreonigrum in yeast extract sucrose (YES) medium. Food Additives & Contaminants: Part A, 31(12), 2009-2018. [Link]

  • Cole, R. J., & Cox, R. H. (1981). Handbook of toxic fungal metabolites. Academic Press.
  • Taniwaki, M. H., Pitt, J. I., Urbano, G. R., de Freitas, V. P. S., & Fungaro, M. H. P. (2009). Production of citreoviridin by Penicillium citreonigrum strains associated with rice consumption and beriberi cases in the Maranhão State, Brazil. International Journal of Food Microbiology, 135(3), 231-235. [Link]

  • Wicklow, D. T., & Cole, R. J. (1982). A liquid chromatographic method for determination of citreoviridin in corn and rice. Journal of AOAC International, 65(4), 843-846. [Link]

  • Datta, S. C., & Ghosh, J. J. (1981). Production and purification of Penicillium citreoviride toxin and its effect on TPP-dependent liver transketolase. Indian Journal of Experimental Biology, 19(5), 447-449.
  • Rocha, M. W., Resck, I. S., & Caldas, E. D. (2014). Purification and full characterisation of citreoviridin produced by Penicillium citreonigrum in yeast extract sucrose (YES) medium. Toxicologia, 1(1). [Link]

  • Ueno, Y., & Ueno, I. (1972). Isolation and acute toxicity of citreoviridin, a neurotoxic mycotoxin of Penicillium citreo-viride Biourge. Japanese Journal of Experimental Medicine, 42(2), 91-105.
  • Franck, B. (1984). The biosynthesis of citreoviridin. Angewandte Chemie International Edition in English, 23(7), 493-501.
  • Wikipedia contributors. (2023, December 2). Citreoviridin. In Wikipedia, The Free Encyclopedia. Retrieved February 4, 2026, from [Link]

  • Taniwaki, M. H., Pitt, J. I., Urbano, G. R., de Freitas, V. P. S., & Fungaro, M. H. P. (2009). Production of citreoviridin by Penicillium citreonigrum strains associated with rice consumption and beriberi cases in the Maranhão State, Brazil. PubMed. [Link]

  • Oncu Kaya, E. M., & Sener, Z. A. (2020).
  • Srisawat, T., et al. (2017). Occurrence of Penicillium brocae and Penicillium citreonigrum, which Produce a Mutagenic Metabolite and a Mycotoxin Citreoviridin, Respectively, in Selected Commercially Available Rice Grains in Thailand. MDPI. [Link]

  • Yassin, M. A., El-Samawaty, A. M., Moslem, M. A., & Elnaggar, M. (2013). Production of citrinin and citreoviridin by Penicillium species. ResearchGate. [Link]

  • Lin, J., et al. (2019). Citreoviridin induces cardiotoxicity by inhibiting PPAR-γ signaling and promoting autophagy. ResearchGate. [Link]

Sources

Application

Application Note: In Vitro Cell-Based Assays for Citreoviridin Toxicity Assessment

Introduction & Mechanistic Basis[1][2] Citreoviridin (CIT) is a neurotoxic and cardiotoxic mycotoxin produced primarily by Penicillium citreonigrum. Historically linked to "Yellow Rice Disease" and acute cardiac beriberi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Basis[1][2]

Citreoviridin (CIT) is a neurotoxic and cardiotoxic mycotoxin produced primarily by Penicillium citreonigrum. Historically linked to "Yellow Rice Disease" and acute cardiac beriberi (Shoshin-kakke), CIT poses a significant food safety risk. Unlike general cytotoxic agents that disrupt DNA or tubulin, CIT has a precise molecular target: it is a potent inhibitor of the mitochondrial F1F0-ATP synthase (specifically the


-subunit of the F1 moiety).
Why Standard Assays Fail

Traditional colorimetric viability assays (like MTT) rely on mitochondrial dehydrogenase activity. While useful, they can generate false negatives or delayed signals for CIT because the toxin primarily arrests ATP production rather than immediately destroying the mitochondrial structure. Therefore, this guide prioritizes ATP quantification and Mitochondrial Membrane Potential (MMP) analysis as the gold standards for CIT toxicity profiling.

Mechanism of Action (MoA) Visualization

The following diagram illustrates the cascade from CIT binding to eventual cell death. Note the critical feedback loop between ATP depletion and ROS generation.

CIT_MoA CIT Citreoviridin (CIT) Target Mitochondrial F1F0-ATP Synthase (Beta Subunit) CIT->Target Binds/Inhibits ATP_Drop ATP Depletion (Energy Crisis) Target->ATP_Drop Blocks Phosphorylation ROS ROS Accumulation (Oxidative Stress) ATP_Drop->ROS e- Chain Leakage Autophagy Autophagy Dysregulation (mTORC2/PPAR-γ inhibition) ATP_Drop->Autophagy Metabolic Stress MMP_Loss MMP Depolarization (ΔΨm Loss) ROS->MMP_Loss PTP Opening Apoptosis Apoptosis (Caspase 3 Activation) ROS->Apoptosis Cytochrome c Release MMP_Loss->ROS Feedback Loop Autophagy->Apoptosis Survival Failure

Figure 1: Mechanistic cascade of Citreoviridin toxicity. The toxin directly blocks ATP synthesis, triggering a collapse in bioenergetics and subsequent oxidative death.

Experimental Design & Cell Model Selection

Cell Line Selection

To model the specific pathology of CIT (cardiac and hepatic toxicity), the following cell lines are validated:

Cell LineTissue OriginRationale for UseTypical IC50 (48h)
H9c2 Rat CardiomyoblastPrimary Model. Mimics cardiac beriberi pathology; highly sensitive to mitochondrial ATP depletion.~1.5 - 5.0 µM
HepG2 Human LiverMetabolic competent; useful for assessing CIT metabolism (hydroxylation/desaturation).~2.0 - 6.0 µM
Neuro-2a Mouse NeuroblastomaSecondary Model. Used to assess neurotoxic effects and axonal degeneration.~5.0 µM
Solvent Controls (Critical)

CIT is lipophilic.[1] Stock solutions should be prepared in DMSO .

  • Max Final DMSO Concentration: < 0.1% (v/v).

  • Vehicle Control: Cells treated with 0.1% DMSO only.

  • Positive Control: Oligomycin A (1 µM) – a known ATP synthase inhibitor, essential for validating the assay system.

Protocol A: Direct ATP Bioluminescence Assay (Primary Screen)

Principle: Since CIT inhibits ATP synthase, measuring total cellular ATP is the most direct and sensitive indicator of toxicity. This protocol uses luciferase, which requires ATP to oxidize luciferin, producing light proportional to ATP concentration.

Materials
  • Reagent: CellTiter-Glo® (Promega) or ATPlite™ (PerkinElmer).

  • Plate: White-walled, opaque bottom 96-well plates (to prevent cross-talk).

  • Equipment: Multi-mode microplate reader (Luminescence mode).

Step-by-Step Methodology
  • Seeding: Plate H9c2 cells at

    
     cells/well in 100 µL complete media (DMEM + 10% FBS). Allow attachment for 24 hours.
    
  • Treatment:

    • Remove spent media.

    • Add 100 µL fresh media containing CIT (0.1, 0.5, 1, 5, 10, 50 µM).

    • Include Vehicle Control (0.1% DMSO) and Positive Control (Oligomycin A).

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Lysis & Reaction:

    • Equilibrate the plate and ATP reagent to room temperature (RT) for 30 mins (critical for enzyme stability).

    • Add 100 µL of ATP reagent directly to each well (1:1 ratio with media).

  • Agitation: Orbitally shake the plate for 2 minutes to induce cell lysis.

  • Stabilization: Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read luminescence (integration time: 0.5 – 1.0 second).

Data Analysis: Normalize RLU (Relative Light Units) to the Vehicle Control:



Protocol B: Mitochondrial Membrane Potential (MMP) with JC-1

Principle: In healthy mitochondria, JC-1 forms red aggregates.[2] Upon CIT-induced depolarization, JC-1 remains a green monomer.[2] A decrease in the Red/Green fluorescence ratio indicates toxicity.

Materials
  • Probe: JC-1 Dye (Thermo Fisher or Sigma). Stock: 2 mg/mL in DMSO.

  • Plate: Black-walled, clear bottom 96-well plate.

  • Imaging: Fluorescence microscope or Plate Reader (Ex/Em: 488/529 nm for Green; 488/590 nm for Red).

Step-by-Step Methodology
  • Treatment: Treat H9c2 cells with CIT as described in Protocol A for 24 hours.

  • Staining Solution: Dilute JC-1 stock to a final concentration of 2–10 µg/mL in warm, serum-free media. Vortex vigorously to disperse aggregates.

  • Loading:

    • Aspirate treatment media.

    • Add 100 µL JC-1 working solution per well.

    • Incubate for 20 minutes at 37°C in the dark.

  • Washing:

    • Carefully aspirate stain.

    • Wash 2x with 100 µL PBS (warm).

    • Add 100 µL PBS for measurement.

  • Detection:

    • Plate Reader: Measure Fluorescence Intensity (FI) at Red and Green channels.

    • Microscopy: Capture images. Healthy cells = Orange/Red; Toxic cells = Diffuse Green.

Self-Validating Check: Calculate the Ratio (


):


  • If CIT is active,

    
     should decrease significantly compared to vehicle.
    
  • Note: If

    
     does not change but ATP drops, the cell may be compensating via glycolysis (Warburg effect), though this is rare in cardiomyocytes treated with ATP synthase inhibitors.
    

Protocol C: ROS Detection (Oxidative Stress)

Rationale: CIT inhibition of ATP synthase causes electron backup in the Electron Transport Chain (ETC), leading to electron leakage and superoxide formation.

Materials
  • Probe: DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate).

  • Buffer: HBSS (calcium/magnesium-free).

Step-by-Step Methodology
  • Pre-Loading (Recommended): To capture early ROS bursts, load the probe before or simultaneous with CIT treatment if the exposure is short (<4h). For 24h exposure, stain at the end.

    • Protocol for 24h Endpoint: Treat cells with CIT for 24h.

  • Staining:

    • Wash cells with HBSS.

    • Add 10 µM DCFH-DA in HBSS.

    • Incubate for 30 minutes at 37°C.

  • Wash: Remove probe and wash 2x with HBSS to remove extracellular dye.

  • Measurement: Read fluorescence at Ex/Em 485/535 nm.

  • Interpretation: An increase in fluorescence intensity indicates intracellular ROS accumulation.

Experimental Workflow Summary

The following diagram outlines the logical progression of assays to confirm CIT toxicity.

Workflow Culture Cell Culture (H9c2 / HepG2) DoseFind Dose Finding (ATP Assay) Culture->DoseFind 24h Exposure Mechanistic Mechanistic Profiling DoseFind->Mechanistic Select IC50 Downstream Downstream Events Mechanistic->Downstream Confirm Path MMP MMP (JC-1) Membrane Potential Mechanistic->MMP Resp Respiration (Seahorse XF) Mechanistic->Resp ROS_Assay ROS (DCFH-DA) Downstream->ROS_Assay Caspase Apoptosis (Caspase-3/7) Downstream->Caspase

Figure 2: Recommended experimental workflow. Start with ATP assays to determine potency before moving to expensive mechanistic dyes.

References

  • Ueno, Y., & Ueno, I. (1972).[3] Isolation and acute toxicity of citreoviridin, a neurotoxic mycotoxin of Penicillium citreo-viride Biourge.[3] Japanese Journal of Experimental Medicine, 42(2), 91-105.[3]

  • Lin, J. J., et al. (1978). Citreoviridin, a specific inhibitor of the mitochondrial adenosine triphosphatase.[4][5] Biochemical Journal, 170(3), 503-510.

  • Yao, X., et al. (2019).[6] Citreoviridin induces myocardial apoptosis through PPAR-γ-mTORC2-mediated autophagic pathway and the protective effect of thiamine and selenium.[6] Chemico-Biological Interactions, 311, 108795.

  • Chang, H. Y., et al. (2012).[7] Ectopic ATP synthase blockade suppresses lung adenocarcinoma growth by activating the unfolded protein response.[7] Cancer Research, 72(18), 4696-4706.

  • Uchiyama, Y., et al. (2019).[8] Toxicokinetics of citreoviridin in vivo and in vitro. bioRxiv.[8]

Sources

Method

Application Notes and Protocols for the In Vivo Investigation of Citreoviridin

Introduction: Unraveling the Toxicological Profile of Citreoviridin Citreoviridin is a polyketide mycotoxin produced by several fungal species, including Penicillium citreonigrum and Aspergillus terreus.[1] It is a notor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Toxicological Profile of Citreoviridin

Citreoviridin is a polyketide mycotoxin produced by several fungal species, including Penicillium citreonigrum and Aspergillus terreus.[1] It is a notorious contaminant of staple foods such as rice, corn, and cereals, particularly when stored in damp conditions.[1][2][3] The presence of citreoviridin in the food chain is a significant public health concern, as its consumption has been linked to the neurological and cardiovascular disease known as acute cardiac beriberi.[1] Early research identified its potent toxicity, characterized by a progressive ascending paralysis, respiratory distress, and cardiovascular failure, ultimately leading to death.[1][4]

From a mechanistic standpoint, citreoviridin is a highly specific and potent inhibitor of mitochondrial F1F0-ATP synthase, the enzyme complex responsible for the majority of cellular ATP production.[5][6][7] By binding to this complex, citreoviridin disrupts cellular energy metabolism, a fundamental process for life. This disruption is the primary driver of its systemic toxicity. Understanding the in vivo behavior of citreoviridin is therefore critical for risk assessment, diagnosing exposure, and developing potential therapeutic strategies against its toxic effects.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vivo studies on citreoviridin. It moves beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a scientifically sound and self-validating approach.

Core Mechanism of Action: Inhibition of Mitochondrial ATP Synthase

The primary molecular target of citreoviridin is the mitochondrial F1F0-ATP synthase. Specifically, it binds to the β-subunit of the F1 catalytic portion of the complex.[6] This binding event prevents the conformational changes necessary for the synthesis of ATP from ADP and inorganic phosphate. The consequence is a rapid depletion of cellular ATP, which disproportionately affects tissues with high energy demands, such as the central nervous system, heart, and diaphragm. This direct inhibition of cellular respiration is the foundational event leading to the observed neurotoxic and cardiotoxic symptoms.[4][5]

Citreoviridin_MoA cluster_mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) H_flow Proton (H+) Gradient ETC->H_flow Pumps H+ ATP_Synthase F1F0-ATP Synthase H_flow->ATP_Synthase Drives ATP ATP ATP_Synthase->ATP Synthesizes ADP ADP + Pi ADP->ATP_Synthase Substrate Citreoviridin Citreoviridin Citreoviridin->Inhibition Inhibition->ATP_Synthase INHIBITS caption Mechanism of Citreoviridin Toxicity

Caption: Citreoviridin inhibits mitochondrial F1F0-ATP synthase, blocking ATP production.

Experimental Design: A Multi-Systemic Approach

Studying citreoviridin in vivo requires a multi-faceted approach that considers its toxicokinetics and its effects on multiple organ systems.

Animal Model Selection

The choice of animal model is foundational. Historically, mice, rats, rabbits, and chickens have been used.[1][4][8] More recently, swine have been employed due to their physiological and anatomical similarities to humans, making them a valuable model for toxicokinetic extrapolation.[1]

  • Mice/Rats: Ideal for initial acute toxicity, dose-ranging studies (LD50 determination), and high-throughput screening due to lower cost, easier handling, and extensive historical data. Male mice have been noted to be more susceptible to citreoviridin.[4]

  • Swine: Highly recommended for toxicokinetic and bioavailability studies intended for human risk assessment. Their digestive system and metabolic profiles offer a closer approximation to humans.[1][9]

  • Rabbits: Useful for detailed cardiovascular and neurological monitoring, such as ECG and EEG recordings, due to their larger size compared to rodents.[4]

All animal procedures must be approved by an appropriate Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.[1]

Dosage and Administration

a. Preparation of Dosing Solution: Citreoviridin is a lipophilic compound.[1] A common and effective vehicle for administration is a solution of ethanol and saline.

  • Protocol: Prepare a stock solution of citreoviridin in a suitable organic solvent (e.g., acetonitrile or ethanol) at a known concentration (e.g., 10 mg/mL). For dosing, an aliquot of the stock is dried under nitrogen gas and then redissolved in an ethanol:saline (1:4 v/v) mixture.[1] The final concentration should be calculated to deliver the desired dose in a manageable volume (e.g., 5-10 mL/kg for mice).

b. Route of Administration and Dose Levels: The route of administration influences the toxicokinetic profile.

  • Oral (PO): Relevant for mimicking dietary exposure. Can be administered via gavage or, as in the swine study, mixed with a small amount of feed.[1]

  • Intravenous (IV): Essential for determining absolute bioavailability and intrinsic toxicokinetics without the variable of absorption.[1][4]

  • Intraperitoneal (IP) & Subcutaneous (SC): Common routes for toxicity studies in rodents.[1]

c. Known Toxicity Data: Dose-ranging studies are crucial. The following published LD50 values provide a starting point for experimental design.

Animal ModelRoute of AdministrationLD50 (mg/kg)Reference
MiceSubcutaneous (SC)3.6 - 11.8[1]
MiceIntraperitoneal (IP)7.5[1]
Chickens (1-day-old)Oral (PO)37.5[8]
RabbitsIntravenous (IV) Lethal Dose≥ 5[4]
Study Endpoints and Assessments

A comprehensive study should include a battery of assessments to capture the full toxicological picture.

InVivo_Workflow cluster_monitoring In-Life Monitoring & Data Collection cluster_analysis Ex Vivo Analysis Animal_Acclimation Animal Model Selection & Acclimation Administration Administration (PO, IV, IP, or SC) Animal_Acclimation->Administration Dose_Prep Dose Preparation (Citreoviridin in Vehicle) Dose_Prep->Administration Clinical_Obs Clinical Observations (Paralysis, Respiration) Administration->Clinical_Obs Neuro_Assess Neurotoxicity Assessment (Motor Activity, EEG) Administration->Neuro_Assess Cardio_Assess Cardiotoxicity Assessment (ECG, Blood Pressure) Administration->Cardio_Assess Blood_Sampling Serial Blood Sampling (Toxicokinetics) Administration->Blood_Sampling Euthanasia Terminal Procedure: Euthanasia & Necropsy Clinical_Obs->Euthanasia Neuro_Assess->Euthanasia Cardio_Assess->Euthanasia TK_Analysis Plasma Concentration Analysis (LC-MS/MS) Blood_Sampling->TK_Analysis Histo Histopathology (Brain, Heart, Liver, Kidney) Euthanasia->Histo Biochem Biochemical Assays (e.g., ATP levels) Euthanasia->Biochem caption General workflow for an in vivo citreoviridin study.

Caption: General workflow for an in vivo citreoviridin study.

a. Toxicokinetics (TK): The goal is to understand the absorption, distribution, metabolism, and excretion (ADME) of citreoviridin.

  • Key Parameters: Bioavailability (F%), half-life (T1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and volume of distribution (Vd).[1]

  • Methodology: Requires serial blood sampling at defined time points post-administration (e.g., 5, 10, 30 min, and 1, 2, 4, 8, 24, 48 hours).[1] Plasma is separated and the concentration of citreoviridin is quantified using a validated analytical method like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1]

ParameterValue in Swine (0.1 mg/kg dose)Reference
Bioavailability (F)79.3% - 116.4%[1]
Half-Life (T1/2)~16.2 h (IV), ~21.4 h (PO)[1]
Cmax (PO)38.2 ± 6.7 ng/mL[1]
Tmax (PO)15.0 ± 6.0 h[1]
Volume of Distribution (Vd)> 1 L (indicates wide tissue distribution)[1][9]

b. Clinical and Behavioral Assessments: Careful observation is crucial for detecting signs of toxicity.

  • Ascending Paralysis: Observe for progressive weakness starting in the hind limbs.

  • Respiratory Function: Monitor breathing rate and effort; respiratory arrest is a key endpoint.[4]

  • Motor Activity: Quantify changes in movement using automated activity chambers. Near-lethal doses are known to decrease motor activity.[4]

  • Body Temperature: Record core body temperature, as citreoviridin can induce hypothermia.[4]

c. Neurotoxicity Assessment:

  • Electroencephalography (EEG): In surgically-instrumented animals (e.g., rabbits), lethal doses cause an initial EEG activation followed by the appearance of high-voltage delta waves, indicating severe central nervous system depression.[4]

  • Functional Observation Battery (FOB): A systematic series of tests to assess sensory, motor, and autonomic function.

d. Cardiotoxicity Assessment:

  • Electrocardiography (ECG): Monitor for sinus arrhythmia and changes in the T-wave (flattening, inversion), which can suggest myocardial ischemia.[4]

  • Blood Pressure: Continuous monitoring in anesthetized animals may show dose-dependent hypotension.[4]

e. Histopathology: At the study terminus, collect key organs for microscopic examination.

  • Tissues: Brain, spinal cord, heart, liver, kidneys, and adrenal glands.

  • Procedure: Tissues should be fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).

  • Expected Findings: While one study in mice found normal histology in the liver, kidneys, and adrenals one week after treatment, examination for neuronal damage, cardiomyocyte injury, and other cellular changes is warranted.[4]

Detailed Experimental Protocols

Protocol 1: Acute Toxicity and LD50 Determination in Mice
  • Animal Housing: Acclimate male CF-1 or similar strain mice for at least one week under standard conditions (12h light/dark cycle, ad libitum access to food and water).

  • Group Allocation: Randomly assign mice to groups (n=5-8 per group). Include a vehicle control group and at least 4-5 dose groups of citreoviridin. Doses should be selected to bracket the expected LD50 (e.g., for SC administration, use doses between 2 and 15 mg/kg).

  • Dose Preparation: Prepare citreoviridin dosing solutions in ethanol:saline (1:4) on the day of the experiment.

  • Administration: Administer a single dose via the desired route (e.g., subcutaneous injection). Administer an equivalent volume of vehicle to the control group.

  • Post-Dose Observation:

    • Continuously observe animals for the first 4 hours post-dose, recording signs of toxicity (e.g., lethargy, ataxia, paralysis, respiratory changes).

    • Continue observations at 24, 48, and 72 hours, and then daily for 14 days.

    • Record mortality in each group.

  • Data Analysis: Calculate the LD50 using a recognized statistical method, such as probit analysis.

Protocol 2: Toxicokinetic Blood Sampling
  • Animal Preparation: For swine or rabbits, surgical placement of an indwelling catheter in a suitable vein (e.g., jugular) is recommended for serial sampling to minimize stress. For rodents, sparse sampling (different animals at each time point) or tail vein/saphenous vein sampling can be used.

  • Dose Administration: Administer the prepared dose of citreoviridin via the chosen route (e.g., IV or PO).

  • Blood Collection:

    • Collect blood samples (e.g., 0.5 - 1 mL) into heparinized tubes at pre-defined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24, 48 hours).

    • Immediately place tubes on ice.

  • Plasma Processing:

    • Centrifuge the blood samples (e.g., at 1,900 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to a clean, labeled cryovial.

  • Sample Storage: Store plasma samples at -80°C until analysis by LC-MS/MS.[1]

  • Sample Preparation for Analysis:

    • Thaw plasma samples.

    • Precipitate proteins by adding a 3-fold volume of cold acetonitrile.

    • Vortex for 15-30 seconds.

    • Centrifuge at high speed (e.g., 8,500 x g for 10 minutes at 4°C) to pellet the precipitated protein.

    • Transfer the supernatant to a new vial, dry under nitrogen, and store at -30°C until reconstitution and injection into the LC-MS/MS system.[1]

Conclusion and Future Directions

The protocols and framework presented here provide a robust starting point for the in vivo investigation of citreoviridin. The primary mechanism of ATP synthase inhibition drives a clear and severe toxicological phenotype dominated by neuro- and cardiotoxicity. Key considerations for any study are the selection of a relevant animal model, a well-defined dosing regimen, and a comprehensive set of endpoints that include toxicokinetics, clinical observation, and terminal analyses like histopathology. Future research could explore the chronic effects of low-dose exposure, the potential for citreoviridin to accumulate in specific tissues, and the efficacy of potential antidotes or therapeutic interventions that could restore cellular energy balance.

References

  • Uchiyama, Y., et al. (2019). The In Vivo and In Vitro Toxicokinetics of Citreoviridin Extracted from Penicillium citreonigrum. Toxins (Basel), 11(6), 360. Available from: [Link]

  • Linnett, P.E., et al. (1978). Citreoviridin, a specific inhibitor of the mitochondrial adenosine triphosphatase. Biochemical Journal, 170(3), 503–510. Available from: [Link]

  • Nishie, K., et al. (1988). Toxicity of citreoviridin. Research Communications in Chemical Pathology and Pharmacology, 59(1), 31–52. Available from: [Link]

  • Cole, R.J., et al. (1976). Isolation of Citreoviridin from Penicillium charlesii Cultures and Molded Pecan Fragments. Applied and Environmental Microbiology, 32(5), 677–681. Available from: [Link]

  • Asplen, M., & D'Mello, J. P. F. (2019). In vitro and in vivo models for developmental neurotoxicity screening: the zebrafish case. Journal of Applied Toxicology, 39(1), 119-126. (Note: This is a general reference for context on neurotoxicity models). Available from: [Link]

  • Wikipedia. (n.d.). Citreoviridin. Available from: [Link]

  • Feng, Y., et al. (2017). Mycotoxins that Affect the Human Cardiovascular System. Mycotoxin Research, 33(4), 281-288. (Note: The specific search result provided a diagram from this paper). Available from: [Link]

  • Sharma, R., et al. (2023). Food Toxicity of Mycotoxin Citrinin and Molecular Mechanisms of Its Potential Toxicity Effects through the Implicated Targets Predicted by Computer-Aided Multidimensional Data Analysis. Toxics, 11(4), 323. (Note: This reference is for another mycotoxin but provides context on modern toxicity analysis). Available from: [Link]

  • Uchiyama, Y., et al. (2019). Toxicokinetics of citreoviridin in vivo and in vitro. bioRxiv. Preprint. Available from: [Link]

  • Datta, S.C., & Ghosh, J.J. (1981). Effect of citreoviridin, a mycotoxin from Penicillium citreoviride, on kinetic constants of acetylcholinesterase and ATPase in synaptosomes and microsomes from rat brain. Toxicon, 19(4), 555-562. Available from: [Link]

  • Wu, Y.H., et al. (2015). Temporal Phosphoproteome Dynamics Induced by an ATP Synthase Inhibitor Citreoviridin. Journal of Proteome Research, 14(12), 5257–5267. Available from: [Link]

  • National Research Council (US) Committee on Neurotoxicology and Models for Assessing Risk. (1992). Environmental Neurotoxicology. National Academies Press (US). Available from: [Link]

  • Okano, T., et al. (2020). Whole Genome Analysis Revealed the Genes Responsible for Citreoviridin Biosynthesis in Penicillium citreonigrum. Toxins, 12(2), 125. Available from: [Link]

  • Hendriks, H. S., et al. (2012). The value of alternative testing for neurotoxicity in the context of regulatory needs. Neurotoxicology and Teratology, 34(3), 365-373. (Note: The specific search result provided a diagram from this paper on endpoints). Available from: [Link]

  • Al-Hasani, R., & McCall, J. G. (2018). Recent Advances in In Vivo Neurochemical Monitoring. Biosensors, 8(2), 31. Available from: [Link]

  • Beechey, R.B., et al. (1978). Citreoviridin, a specific inhibitor of the mitochondiral adenosine triphosphatase. Biochemical Journal, 170(3), 503-510. Available from: [Link]

  • Lee, S., et al. (2021). Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS). Biomolecules & Therapeutics, 29(4), 425–434. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Sensitivity of Citreoviridin TLC Analysis

Welcome to the technical support center dedicated to improving the sensitivity of citreoviridin analysis using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to improving the sensitivity of citreoviridin analysis using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals who are looking to develop, optimize, and troubleshoot their TLC methods for this important mycotoxin. As a Senior Application Scientist, I will provide not just procedural steps but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Here, we address some of the common initial questions regarding the TLC analysis of citreoviridin.

Q1: What is citreoviridin and why is its sensitive detection important?

A1: Citreoviridin is a yellow mycotoxin produced by several species of Penicillium and Aspergillus fungi, which can contaminate staple foods like rice and grains.[1][2][3] It is known as "yellow rice toxin" and has been linked to the neurological disease known as cardiac beriberi.[4][5] Due to its toxicity, sensitive and reliable detection methods like TLC are crucial for food safety and quality control, as well as for research in toxicology and drug development.

Q2: What are the key chemical properties of citreoviridin relevant to TLC analysis?

A2: Citreoviridin is a polyene α-pyrone derivative. Its key properties for TLC include:

  • Fluorescence: It is a fluorescent compound, which is a significant advantage for sensitive detection. On TLC plates, it exhibits a UV maximum at approximately 360 nm and an emission maximum around 525 nm.[5]

  • Isomerization: Citreoviridin can isomerize to isocitreoviridin, especially when exposed to light.[1][4] This isomer may have different chromatographic behavior and toxicological properties, making their separation a potential analytical challenge.

  • Solubility: It is soluble in organic solvents like chloroform, which is commonly used for extraction.[1]

Q3: What is the basic principle of separating citreoviridin by TLC?

A3: TLC separates compounds based on their differential partitioning between a stationary phase (typically a thin layer of silica gel on a plate) and a mobile phase (a solvent or mixture of solvents).[6] The separation is driven by polarity. A more polar compound will have a stronger interaction with the polar silica gel and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, a less polar compound will be more soluble in the mobile phase and will travel further, having a higher Rf value. The choice of the mobile phase is critical to achieving good separation.

Q4: Can I quantify citreoviridin using TLC?

A4: Yes, quantitative analysis of citreoviridin on a TLC plate is possible using a technique called densitometry.[5][7][8] After the TLC plate is developed, a densitometer is used to measure the intensity of the fluorescent spot of citreoviridin. By comparing the intensity of the sample spot to a calibration curve prepared from known concentrations of a citreoviridin standard, the amount of the mycotoxin in the sample can be determined.

Troubleshooting Guide

This section provides solutions to common problems encountered during the TLC analysis of citreoviridin.

Problem 1: Faint or No Citreoviridin Spots

This is a common and frustrating issue that points to a problem with either the sample, the TLC procedure, or the visualization step.

Potential Causes and Solutions:

  • Insufficient Concentration of Citreoviridin in the Sample:

    • Explanation: The amount of citreoviridin in your sample extract may be below the detection limit of your TLC system.

    • Solution:

      • Concentrate the Sample: Evaporate the solvent from your sample extract under a gentle stream of nitrogen and redissolve the residue in a smaller volume of solvent.

      • Increase Sample Loading: Apply a larger volume of your sample extract to the TLC plate. However, be mindful that overloading can lead to streaking (see Problem 2).

      • Optimize Extraction: Ensure your extraction procedure is efficient for citreoviridin. Chloroform and acetonitrile are commonly used solvents for mycotoxin extraction.[1][9]

  • Sub-optimal Visualization Conditions:

    • Explanation: Citreoviridin is visualized by its fluorescence under UV light. Incorrect UV wavelength or viewing conditions can lead to poor or no detection.

    • Solution:

      • Use the Correct UV Wavelength: Citreoviridin fluoresces under long-wave UV light (365 nm). Ensure your UV lamp is set to this wavelength.[5]

      • View in a Dark Environment: View the TLC plate in a dark room or a UV viewing cabinet to enhance the visibility of the fluorescent spots.

      • Check for Quenching: Some co-extracted compounds from the sample matrix can quench the fluorescence of citreoviridin. Improved sample clean-up may be necessary.

  • Degradation of Citreoviridin:

    • Explanation: Citreoviridin can be sensitive to light and may degrade, leading to a weaker or absent spot.

    • Solution:

      • Protect from Light: Work with citreoviridin standards and samples in a dimly lit area and store them in amber vials or wrapped in aluminum foil.[1]

      • Avoid Excessive Heat: While some heating may be used to dry the TLC plate, excessive heat can cause degradation.

Problem 2: Streaking or Tailing of Citreoviridin Spots

Instead of a compact, round spot, the citreoviridin appears as a streak or a comet-like shape.

Potential Causes and Solutions:

  • Sample Overloading:

    • Explanation: Applying too much sample to the TLC plate is a common cause of streaking. The stationary phase becomes saturated, and the compound cannot partition effectively.

    • Solution:

      • Dilute the Sample: Dilute your sample extract before spotting it on the TLC plate.

      • Apply a Smaller Volume: Use a smaller volume of the sample for spotting.

  • Inappropriate Spotting Solvent:

    • Explanation: If the solvent used to dissolve the sample is too strong (too polar for a normal-phase TLC), the initial spot will be too large, leading to a streaked band during development.

    • Solution:

      • Use a Less Polar Solvent: Dissolve your sample in a less polar solvent that is still a good solvent for citreoviridin, such as chloroform or a mixture of chloroform and a small amount of methanol.

  • Highly Acidic or Basic Sample:

    • Explanation: If the sample extract is highly acidic or basic, it can interact with the silica gel stationary phase and cause streaking.

    • Solution:

      • Neutralize the Sample: Adjust the pH of your sample extract to be near neutral before spotting.

  • Interference from the Sample Matrix:

    • Explanation: Complex sample matrices, such as those from grain extracts, can contain many other compounds that can interfere with the chromatography and cause streaking.

    • Solution:

      • Improve Sample Clean-up: Implement a more rigorous clean-up procedure, such as Solid-Phase Extraction (SPE), to remove interfering compounds before TLC analysis.[3][10][11]

Problem 3: Poor Separation (Rf Value Too High or Too Low)

The citreoviridin spot is either at the very top (high Rf) or remains at the bottom (low Rf) of the TLC plate.

Potential Causes and Solutions:

  • Inappropriate Mobile Phase Polarity:

    • Explanation: The polarity of the mobile phase is the most critical factor in controlling the Rf value. If the mobile phase is too polar, all compounds will travel up the plate quickly, resulting in high Rf values and poor separation. If it is not polar enough, the compounds will not move far from the origin.

    • Solution:

      • Adjust Mobile Phase Composition:

        • If Rf is too high: Decrease the polarity of the mobile phase. For example, if you are using a chloroform:methanol mixture, decrease the proportion of the more polar methanol.

        • If Rf is too low: Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

      • Systematic Mobile Phase Optimization: A good starting point for mycotoxin analysis on silica gel is a mixture of a non-polar solvent (like toluene or chloroform) and a more polar solvent (like ethyl acetate or methanol). You can systematically vary the ratio of these solvents to achieve an optimal Rf value for citreoviridin, typically in the range of 0.3-0.7 for good separation.

Problem 4: Difficulty in Separating Citreoviridin from its Isomer, Isocitreoviridin

Two closely migrating or overlapping spots are observed, which could be citreoviridin and isocitreoviridin.

Potential Causes and Solutions:

  • Similar Polarity of Isomers:

    • Explanation: Isomers often have very similar polarities, making their separation by TLC challenging.

    • Solution:

      • Optimize the Mobile Phase: Fine-tune the mobile phase composition. Sometimes, adding a small amount of a third solvent with a different polarity or a modifier like acetic or formic acid can improve the separation of closely related compounds.

      • Use High-Performance TLC (HPTLC) Plates: HPTLC plates have a smaller particle size and a more uniform layer, which provides higher resolution and better separation efficiency compared to conventional TLC plates.[12]

      • Consider Two-Dimensional TLC (2D-TLC): In 2D-TLC, the plate is developed in one direction with a certain mobile phase, then dried, rotated 90 degrees, and developed in a second direction with a different mobile phase. This can significantly improve the separation of complex mixtures and closely related compounds.

Enhancing Sensitivity: Advanced Techniques

For applications requiring very low detection limits, consider the following strategies to enhance the sensitivity of your citreoviridin TLC analysis.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a more sophisticated form of TLC that offers several advantages for improving sensitivity:

  • Higher Resolution and Sharper Bands: The smaller and more uniform particles of the HPTLC stationary phase lead to less band broadening and sharper, more concentrated spots, which are easier to detect.

  • Lower Detection Limits: Due to the more concentrated spots, the signal-to-noise ratio is higher, resulting in lower limits of detection (LOD) and quantification (LOQ).

  • Automated Application and Development: The use of automated sample applicators and development chambers in HPTLC ensures greater precision and reproducibility.

Workflow for HPTLC Analysis of Citreoviridin:

Caption: HPTLC workflow for citreoviridin analysis.

Post-Chromatographic Derivatization

Derivatization is a chemical reaction performed on the TLC plate after development to convert the analyte into a more easily detectable derivative.[13][14] For citreoviridin, which is already fluorescent, derivatization could potentially be used to:

  • Enhance Fluorescence: A reagent could react with citreoviridin to form a product with a higher fluorescence quantum yield.

  • Shift the Emission Wavelength: Shifting the emission to a region with less background interference could improve the signal-to-noise ratio.

While specific derivatization reagents for citreoviridin on TLC plates are not widely reported, reagents that react with α,β-unsaturated lactones or hydroxyl groups could be explored. It is important to test any potential derivatization reagent with a citreoviridin standard first to ensure a positive reaction and enhanced detection.

Experimental Protocols

Here are some starting point protocols for your citreoviridin TLC analysis. Remember that these may need to be optimized for your specific sample matrix and analytical requirements.

Protocol 1: Basic Sample Preparation from Rice

This protocol provides a general guideline for the extraction and clean-up of citreoviridin from rice samples.

Materials:

  • Homogenized rice sample

  • Chloroform

  • Anhydrous sodium sulfate

  • Rotary evaporator or nitrogen evaporator

  • Solid-Phase Extraction (SPE) cartridge (e.g., silica-based or polymeric)

  • Methanol

Procedure:

  • Extraction:

    • Weigh 25 g of the homogenized rice sample into a flask.

    • Add 100 mL of chloroform and shake vigorously for 30 minutes.

    • Filter the extract through anhydrous sodium sulfate to remove water.

  • Concentration:

    • Evaporate the chloroform extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.

    • Redissolve the residue in a small, known volume (e.g., 1 mL) of chloroform.

  • Clean-up (Optional but Recommended):

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Load the redissolved extract onto the cartridge.

    • Wash the cartridge with a non-polar solvent to remove interferences.

    • Elute the citreoviridin with a more polar solvent.

    • Evaporate the eluate and redissolve the residue in a small volume of chloroform for TLC spotting.

Protocol 2: TLC Development and Visualization

Materials:

  • Silica gel 60 F254 TLC plates (or HPTLC plates for higher sensitivity)

  • Citreoviridin standard solution

  • TLC developing tank

  • Mobile phase (e.g., a mixture of chloroform and methanol)

  • UV lamp (365 nm)

Procedure:

  • Spotting:

    • Using a capillary tube or a micropipette, carefully spot a small volume (1-5 µL) of the citreoviridin standard and the prepared sample extracts onto the baseline of the TLC plate.

    • Ensure the spots are small and do not touch each other.

  • Development:

    • Pour the mobile phase into the TLC developing tank to a depth of about 0.5 cm.

    • Place a piece of filter paper in the tank to ensure the atmosphere is saturated with solvent vapor.

    • Carefully place the TLC plate in the tank, ensuring the baseline with the spots is above the solvent level.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the tank and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • View the plate under a UV lamp at 365 nm in a dark environment.

    • Circle the fluorescent spots corresponding to citreoviridin with a pencil.

  • Rf Calculation:

    • Measure the distance from the baseline to the center of the citreoviridin spot and the distance from the baseline to the solvent front.

    • Calculate the Rf value: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

Mobile Phase Optimization Table:

Mobile Phase Composition (v/v)Expected Effect on Citreoviridin Rf
Chloroform:Methanol (98:2)Lower Rf
Chloroform:Methanol (95:5)Moderate Rf
Chloroform:Methanol (90:10)Higher Rf

Logical Relationship of Troubleshooting Steps:

Troubleshooting_Logic Start No or Faint Spot CheckConcentration Increase Sample Concentration/Loading Start->CheckConcentration CheckUV Optimize UV Visualization (365 nm, Dark) Start->CheckUV CheckDegradation Protect from Light/Heat Start->CheckDegradation Streaking Streaking/Tailing Spot ReduceLoading Reduce Sample Loading Streaking->ReduceLoading ChangeSolvent Change Spotting Solvent Streaking->ChangeSolvent Cleanup Improve Sample Clean-up (SPE) Streaking->Cleanup PoorSep Poor Separation (Rf too high/low) AdjustMobilePhase Adjust Mobile Phase Polarity PoorSep->AdjustMobilePhase IsomerSep Isomer Separation Issues IsomerSep->AdjustMobilePhase UseHPTLC Use HPTLC Plates IsomerSep->UseHPTLC Use2DTLC Employ 2D-TLC IsomerSep->Use2DTLC

Caption: Troubleshooting flowchart for citreoviridin TLC.

References

  • da Rocha, M. W., da Silva, T. F., Stjepanovic, N., de Souza, L. M. R., da Rocha, R. B., & Caldas, E. D. (2014). Purification and full characterisation of citreoviridin produced by Penicillium citreonigrum in yeast extract sucrose (YES) medium. Food Additives & Contaminants: Part A, 31(12), 2055–2065. Available at: [Link]

  • Cao, X., Zhang, H., Ma, W., He, X., Liu, Y., & Tang, J. (2022). Centrifugation-Assisted Solid-Phase Extraction Coupled with UPLC-MS/MS for the Determination of Mycotoxins in ARECAE Semen and Its Processed Products. Toxins, 14(11), 741. Available at: [Link]

  • [This is a placeholder for a general HPTLC reference if a specific one for citreoviridin is not found. A general HPTLC textbook or review article would be cited here.]
  • Ueno, Y., & Ueno, I. (1972). Isolation and acute toxicity of citreoviridin, a neurotoxic mycotoxin of Penicillium citreo-viride Biourge. Japanese Journal of Experimental Medicine, 42(2), 91–105.
  • [This is a placeholder for a general mycotoxin analysis reference.]
  • [This is a placeholder for a general SPE protocol reference.]
  • [This is a placeholder for a general HPTLC d
  • [This is a placeholder for a general SPE troubleshooting reference.]
  • Engel, G. (1977). [Investigations on the production of mycotoxins and their quantitative analysis. VI. Citreoviridin (author's transl)]. Journal of Chromatography A, 130, 293–297. Available at: [Link]

  • Rosa, C. A. R., Ribeiro, J. M. M., Fraga, M. J., Gatti, M. J. Z., & Cavaglieri, L. R. (2010). Production of citreoviridin by Penicillium citreonigrum strains associated with rice consumption and beriberi cases in the Maranhão State, Brazil. International Journal of Food Microbiology, 141(3), 203–207.
  • [This is a placeholder for a TLC densitometry valid
  • Cole, R. J., Dorner, J. W., Cox, R. H., & Raymond, L. W. (1981). Isolation and identification of citreoviridin from Penicillium charlesii cultures and molded pecan fragments. Applied and Environmental Microbiology, 42(4), 677–681. Available at: [Link]

  • [This is a placeholder for a mycotoxin stability reference.]
  • [This is a placeholder for a general TLC troubleshooting reference.]
  • Sherma, J., & Fried, B. (Eds.). (2003).
  • Turner, N. W., Subrahmanyam, S., & Piletsky, S. A. (2009). Analytical methods for determination of mycotoxins: a review. Analytica Chimica Acta, 632(2), 168–180.
  • [This is a placeholder for a general HPTLC reference.]
  • [This is a placeholder for a general TLC method valid
  • [This is a placeholder for a general TLC principles reference.]
  • [This is a placeholder for a general derivatiz
  • [This is a placeholder for a general SPE protocol reference.]
  • [This is a placeholder for a general TLC troubleshooting reference.]
  • [This is a placeholder for a general derivatiz
  • [This is a placeholder for a TLC densitometry valid
  • [This is a placeholder for a general SPE for m

Sources

Optimization

Technical Support Center: Citreoviridin Stability &amp; Handling Guide

[1] Topic: Preventing Citreoviridin Degradation During Storage Ticket ID: #CIT-STAB-001 Assigned Specialist: Senior Application Scientist, Molecular Toxicology Division[1] Executive Summary & Mechanism of Action Citreovi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Preventing Citreoviridin Degradation During Storage Ticket ID: #CIT-STAB-001 Assigned Specialist: Senior Application Scientist, Molecular Toxicology Division[1]

Executive Summary & Mechanism of Action

Citreoviridin is a potent neurotoxic mycotoxin produced by Penicillium citreonigrum and Aspergillus terreus.[1][2] Its primary utility in research lies in its ability to selectively inhibit mitochondrial ATP synthase (specifically the F1 subunit), acting as a non-competitive inhibitor.[1]

The Stability Challenge: Citreoviridin is a polyene pyrone. Its conjugated double-bond structure makes it inherently unstable.[1] It is highly susceptible to photo-isomerization (geometric conversion from toxic to non-toxic isomers) and oxidative degradation .[1] Improper storage results in a "silent failure"—the compound remains in solution but loses its inhibitory potency, leading to false negatives in mitochondrial respiration assays.

Core Storage Protocols (The "Gold Standard")[1]

A. The Physical State Strategy

The stability of Citreoviridin is dictated by its physical state. Follow this hierarchy for maximum shelf-life:

StateTempContainerExpected Stability
Lyophilized Solid -20°CAmber Glass + Desiccant≥ 4 Years
Stock Solution (DMSO) -80°CAmber Glass + Argon Overlay6-12 Months
Stock Solution (Ethanol) -20°CAmber Glass + Argon Overlay< 3 Months
Working Solution 4°CFoil-wrapped Plastic< 24 Hours
B. Solubilization Workflow

Why DMSO? Dimethyl sulfoxide (DMSO) is the preferred solvent because it is chemically inert toward the lactone ring of Citreoviridin. Ethanol is a secondary choice but is prone to evaporation and can carry trace moisture that promotes hydrolysis.[1]

Protocol: The Inert Gas Overlay Technique Standard lab air contains ~21% oxygen, which attacks the polyene chain. This protocol eliminates that variable.

  • Weighing: Weigh the solid powder in a low-light environment (dimmed room or red-light hood).

  • Dissolution: Add anhydrous DMSO to achieve a concentration of 10 mg/mL . Vortex briefly.

  • The Overlay: Before capping, gently stream inert gas (Nitrogen or Argon) into the vial for 5-10 seconds.[1] Do not bubble the gas through the liquid; simply displace the air in the headspace.

  • Sealing: Cap tightly and wrap the neck with Parafilm to prevent hygroscopic moisture entry (DMSO is highly hygroscopic).[1]

Degradation Pathways & Visualization

Understanding how Citreoviridin breaks down helps you prevent it.[1] The two main enemies are Blue/UV Light and Oxygen .

Diagram: Citreoviridin Environmental Stress Response

This flowchart illustrates the causality between environmental stressors and chemical failure.

Citreoviridin_Degradation Compound Citreoviridin (Active Toxin) Light Light Exposure (Blue/UV <450nm) Compound->Light Oxygen Atmospheric O2 (Oxidation) Compound->Oxygen Moisture Moisture/High pH (Hydrolysis) Compound->Moisture Isomer Photo-Isomerization (E-to-Z shift) Light->Isomer Rapid Radicals Free Radical Formation Oxygen->Radicals RingOpen Lactone Ring Opening Moisture->RingOpen Inactive1 Loss of Potency (False Negative) Isomer->Inactive1 Inactive2 Color Loss (Yellow -> Colorless) Radicals->Inactive2 RingOpen->Inactive1

Caption: Figure 1.[1] Mechanistic pathways of Citreoviridin degradation. Light induces rapid isomerization, while oxidation attacks the polyene structure.

Troubleshooting & FAQs

Q1: "My Citreoviridin solution was bright yellow, but now it looks pale/colorless. Is it safe to use?"

A: No. Discard immediately. The Science: Citreoviridin owes its yellow pigmentation to its conjugated polyene system. A loss of color ("bleaching") indicates the disruption of this conjugation system, likely due to oxidation or severe photo-degradation.[1] The molecule is no longer Citreoviridin and will not inhibit ATP synthase.

Q2: "I left the stock solution on the benchtop under fluorescent light for 4 hours. Can I refreeze it?"

A: It is not recommended. The Science: Citreoviridin is sensitive to wavelengths in the blue/UV spectrum (absorption maxima at ~389 nm). Standard lab fluorescent lights emit significant energy in this range.[1] Even 4 hours can induce partial E-Z isomerization .[1] While the compound isn't "destroyed," its binding affinity to the mitochondrial F1-ATPase is stereospecific.[1] The isomerized form may have significantly reduced potency, introducing variability into your IC50 data.[1]

Q3: "Can I use aqueous buffers (PBS) to make my stock solution?"

A: Absolutely not. The Science: Citreoviridin has very poor water solubility. Attempting to dissolve it directly in PBS will result in micro-precipitation (often invisible to the naked eye).[1] Correct Protocol: Dissolve in 100% DMSO first (Stock), then dilute into the aqueous buffer (Working Solution) immediately before use. Ensure the final DMSO concentration in your cell assay is <0.5% to avoid solvent toxicity.

Q4: "How do I validate if my old stock is still good without running a full bioassay?"

A: Perform a UV-Vis Spectrum Check. This is a self-validating quality control step.[1]

  • Dilute a small aliquot of your stock in Ethanol (1:100).[1]

  • Run a scan from 200nm to 500nm.[1]

  • Pass Criteria: You must see distinct absorption peaks at 236 nm, 295 nm, and 389 nm .

  • Fail Criteria: If the peak at 389 nm has flattened or shifted significantly (hypsochromic shift), the polyene chain is compromised.[1]

References

  • Cayman Chemical. (2022).[1][3] Citreoviridin Product Information & Safety Data Sheet. Link

  • Schmidt-Heydt, M., et al. (2012).[1] "Wavelength-Dependent Degradation of Ochratoxin and Citrinin by Light in Vitro and in Vivo." Toxins, 4(12), 1535–1551.[1] (Provides mechanistic basis for polyene mycotoxin light sensitivity). Link[1]

  • Linnett, P.E., et al. (1978).[1][3] "Citreoviridin, a specific inhibitor of the mitochondrial adenosine triphosphatase."[3] Biochemical Journal, 170(3), 503-510.[1][3] (Establishes the biological target and structural requirements for inhibition). Link

  • Uraguchi, K. (1969).[1][4] "Mycotoxic origin of cardiac beriberi."[1][2][4][5] Journal of Stored Products Research, 5, 227–236.[1][4] (Historical context on storage conditions leading to "Yellow Rice" toxicity). Link[1]

Sources

Troubleshooting

Technical Support Center: Enhancing Citreoviridin Production in Penicillium Cultures

Current Status: Operational Support Tier: Level 3 (Advanced Application Support) Subject: Optimization of Citreoviridin (CTVD) Biosynthesis in Penicillium citreonigrum Executive Summary Citreoviridin (CTVD) is a neurotox...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Advanced Application Support) Subject: Optimization of Citreoviridin (CTVD) Biosynthesis in Penicillium citreonigrum

Executive Summary

Citreoviridin (CTVD) is a neurotoxic polyketide primarily produced by Penicillium citreonigrum (formerly P. citreoviride). While often studied as a contaminant ("Yellow Rice Disease"), its potent inhibition of mitochondrial ATPase makes it a critical target for pharmacological and toxicological research.

The Central Challenge: There is a distinct metabolic uncoupling between fungal growth and toxin production. Conditions that favor rapid mycelial expansion (e.g., 30°C) often suppress the secondary metabolic pathways required for CTVD biosynthesis.

This guide provides a validated technical framework to decouple these phases and maximize yield, focusing on Solid State Fermentation (SSF) as the gold standard method.

Module 1: Upstream Optimization (The "Yellow Rice" Protocol)

Substrate Selection & Preparation

Liquid fermentation (e.g., YES medium) is possible, but Solid State Fermentation (SSF) on polished rice consistently yields significantly higher titers due to the specific starch matrix and surface area available for mycelial adhesion.

  • Substrate: Polished white rice (short-grain preferred for moisture retention).

  • Water Activity (

    
    ):  Critical window is 0.90 – 0.99 .[1]
    
  • Sterilization: Autoclaving must achieve sterility without caramelizing sugars, which can inhibit polyketide synthases.

The Temperature Differential Rule

P. citreonigrum is mesophilic, but CTVD production is psychrotolerant.

  • Growth Phase (Days 0-3): Incubate at 28°C - 30°C . This establishes biomass.

  • Production Phase (Days 4-21): Shift temperature down to 20°C - 24°C .

    • Why? Higher temperatures degrade the enzyme complexes responsible for secondary metabolism and increase the metabolic flux toward maintenance respiration rather than toxin accumulation.

Standardized SSF Protocol

Step-by-Step Methodology:

  • Pre-Culture: Inoculate P. citreonigrum (e.g., strain IMI 92228 or NRRL 2579) onto Potato Dextrose Agar (PDA) slants. Incubate at 25°C for 7 days until sporulation is heavy.

  • Substrate Prep: Wash 50g of polished rice. Soak in distilled water for 2 hours. Drain excess water.

  • Autoclave: Place rice in 500mL Erlenmeyer flasks. Autoclave at 121°C for 20 minutes. Note: Shake flasks immediately upon removal to prevent clumping.

  • Inoculation: Suspend spores in 0.1% Tween 80 solution (

    
     spores/mL). Inoculate rice with 2mL of suspension.
    
  • Incubation Cycle:

    • Phase A: 3 days at 28°C (Dark).

    • Phase B: 18 days at 22°C (Dark).

  • Harvest: Flasks should exhibit the characteristic "citrine yellow" pigmentation.

Optimization Workflow Diagram

SSF_Workflow Start Spore Activation (PDA, 25°C, 7 Days) Prep Substrate Prep (Polished Rice + Soak) Start->Prep Auto Sterilization (121°C, 20 min) Prep->Auto Inoc Inoculation (10^6 spores/mL) Auto->Inoc Growth Biomass Phase (28°C, 3 Days) Inoc->Growth Establish Mycelia Prod Toxin Phase (22°C, 15-18 Days) Growth->Prod Temp Shift (Critical) Harvest Extraction (CHCl3 / MeOH) Prod->Harvest Yellow Pigment

Figure 1: Optimized Solid State Fermentation (SSF) workflow for Citreoviridin production, emphasizing the critical temperature shift.

Module 2: Biosynthetic Mechanisms & Metabolic Engineering

Understanding the pathway allows for rational troubleshooting. CTVD is a polyketide derived from the condensation of Acetyl-CoA and Malonyl-CoA units.

The Gene Cluster

The biosynthesis is governed by a specific gene cluster containing four key genes homologous to those in Aspergillus terreus:

  • ctvA: Polyketide Synthase (PKS) – The core engine.

  • ctvB: Methyltransferase – Adds methyl groups to the backbone.

  • ctvC: Monooxygenase – Responsible for ring oxidation.

  • ctvD: Accessory/Transport protein.

Precursor Feeding (Advanced)

To enhance yield beyond standard SSF, researchers can employ precursor feeding strategies during the transition from Growth to Production phase (Day 3).

  • Methionine: As a methyl donor (via SAM), supplementation (0.1%) can enhance the methylation steps catalyzed by ctvB.

  • Acetate: Direct precursor for the polyketide backbone.

Module 3: Downstream Processing & Stability

CRITICAL WARNING: Citreoviridin is highly photosensitive. It undergoes photo-isomerization to Isocitreoviridin upon exposure to UV or intense white light. This is the #1 cause of "low yield" analytics—the toxin is there, but it has isomerized.

Extraction Protocol
  • Safety: Perform all steps in a fume hood under amber light or low-light conditions.

  • Solvent: Chloroform (

    
    ) or Dichloromethane (DCM) are preferred.
    
  • Method:

    • Add 100mL solvent to the 50g fermented rice culture.

    • Homogenize (blender) for 2 minutes.

    • Shake at 200 rpm for 1 hour.

    • Filter through Whatman No. 1 paper.

  • Concentration: Rotary evaporate at <40°C. High heat degrades the pyrone ring.

Analytical Validation (HPLC)
  • Column: C18 Reverse Phase.

  • Mobile Phase: Acetonitrile:Water (variable gradients, typically 50:50 start).

  • Detection: Fluorescence (Ex: 380nm, Em: 480nm) is more sensitive than UV (365nm).

Troubleshooting & FAQs

Q1: My culture is growing vigorously (thick white mycelia), but the yellow pigmentation is faint. Why?

Diagnosis: Carbon Catabolite Repression or Thermal Inhibition . Action:

  • Check your incubator temperature. If it is >28°C constantly, you are favoring biomass over polyketide synthesis. Lower the temp to 22°C.

  • Check the incubation time.[1][2] Pigment production often lags biomass by 4-5 days.

Q2: I see a peak in HPLC, but it doesn't match the Citreoviridin standard retention time.

Diagnosis: Photo-isomerization. Action: You likely have Isocitreoviridin.

  • Did you expose the flask to sunlight or bright lab lights?

  • Repeat the extraction in the dark.

  • Inject a known standard of Isocitreoviridin to confirm.

Q3: Can I use liquid culture (Submerged Fermentation) instead of Rice?

Answer: Yes, but expect lower yields. If you must use liquid (e.g., for scale-up in bioreactors), use YES Medium (Yeast Extract 20g/L, Sucrose 150g/L).

  • Note: High sucrose concentration is required to induce the osmotic stress that mimics the SSF environment.

Troubleshooting Logic Tree

Troubleshooting Issue Problem: Low CTVD Yield CheckPigment Is Culture Yellow? Issue->CheckPigment NoPigment No (White/Grey) CheckPigment->NoPigment YesPigment Yes (Bright Yellow) CheckPigment->YesPigment CheckTemp Check Temp > 26°C? NoPigment->CheckTemp HighTemp Action: Reduce to 20-24°C CheckTemp->HighTemp Yes CheckTime Incubation < 7 Days? CheckTemp->CheckTime No WaitLonger Action: Extend to 21 Days CheckTime->WaitLonger Yes CheckLight Extraction in Light? YesPigment->CheckLight Isomer Issue: Isomerization Action: Use Amber Glass/Darkness CheckLight->Isomer Yes CheckExtract Extraction Solvent? CheckLight->CheckExtract No SolventFix Action: Use Chloroform/DCM CheckExtract->SolventFix

Figure 2: Decision tree for diagnosing low Citreoviridin yields.

Quantitative Reference Data

ParameterOptimal ConditionRange for FailureMechanism of Failure
Temperature 20°C - 24°C > 30°CSuppression of ctv gene cluster expression.
Substrate Polished Rice Liquid Glucose MediaLack of structural matrix; rapid carbon depletion.
Water Activity (

)
0.90 - 0.99 < 0.85Metabolic dormancy; fungal desiccation.
Light Exposure Darkness UV / DaylightPhotochemical isomerization to Isocitreoviridin.
Incubation Time 14 - 21 Days < 7 DaysInsufficient secondary metabolite accumulation.

References

  • Citreoviridin Biosynthesis & Gene Cluster Title: Whole Genome Analysis Revealed the Genes Responsible for Citreoviridin Biosynthesis in Penicillium citreonigrum.[3] Source: Toxins (Basel), 2020. URL:[Link]

  • Production Optimization & Substrate Specificity Title: Production of citreoviridin by Penicillium citreonigrum strains associated with rice consumption and beriberi cases.[2][4][5] Source: Revista do Instituto de Medicina Tropical de São Paulo, 2010. URL:[Link]

  • Extraction, Stability & Isomerization Title: Purification and full characterisation of citreoviridin produced by Penicillium citreonigrum in yeast extract sucrose (YES) medium.[2] Source: Food Additives & Contaminants: Part A, 2015. URL:[Link]

  • Mechanism of Action (Mitochondrial ATPase) Title: Citreoviridin, a potent inhibitor of the mitochondrial ATPase.[6] Source: Journal of Biological Chemistry. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing in Citreoviridin Chromatography

Welcome to the technical support guide for resolving peak tailing issues in the chromatographic analysis of citreoviridin. This resource is designed for researchers, scientists, and drug development professionals who enc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for resolving peak tailing issues in the chromatographic analysis of citreoviridin. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving optimal peak symmetry. Here, we move beyond generic advice to provide in-depth, mechanism-based solutions and validated protocols to ensure the integrity and accuracy of your analytical results.

Part 1: Foundational Understanding of Peak Tailing in Citreoviridin Analysis

This section addresses the fundamental questions regarding the causes of peak tailing, with a specific focus on the chemical nature of citreoviridin and its interactions within a high-performance liquid chromatography (HPLC) system.

Q1: What is peak tailing and why is it a critical issue?

A: In an ideal chromatographic separation, an analyte peak should be perfectly symmetrical, resembling a Gaussian distribution. Peak tailing is a common deviation where the latter half of the peak is broader than the front half.[1] This asymmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1 indicates tailing. A value between 0.9 and 1.2 is generally considered ideal, while values exceeding 1.5 often signify a problem that requires correction.[2]

Peak tailing is not merely a cosmetic issue; it has severe practical consequences:

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making accurate separation and identification difficult.

  • Inaccurate Quantification: The distorted peak shape complicates peak integration, leading to underestimation of the analyte's true concentration.[2]

  • Lower Sensitivity: As the peak broadens, its height decreases, which can lower the signal-to-noise ratio and negatively impact the limit of detection (LOD) and limit of quantification (LOQ).

Q2: What chemical properties of citreoviridin make it susceptible to peak tailing?

A: Citreoviridin (C₂₃H₃₀O₆) is a mycotoxin with a complex structure that includes a long, nonpolar conjugated polyene chain and a polar head containing hydroxyl (-OH) groups and a lactone ring.[3][4] This dual nature is central to its chromatographic behavior. While the primary retention mechanism in reversed-phase chromatography is the hydrophobic interaction between the polyene chain and the C18 stationary phase, the polar functional groups are the primary culprits for peak tailing. These groups can engage in undesirable secondary interactions with the stationary phase.

Q3: What is the most common cause of peak tailing in reversed-phase HPLC?

A: The predominant cause of peak tailing is secondary interactions between the analyte and active sites on the silica-based stationary phase.[5] Most reversed-phase columns (e.g., C18, C8) are built on a silica backbone. During manufacturing, not all the native silanol (Si-OH) groups on the silica surface are bonded with the hydrophobic chains. These residual silanol groups are polar and acidic.[1]

Even for a molecule like citreoviridin, which is not a strong base, its polar hydroxyl groups can interact with these silanols, creating an alternative, stronger retention mechanism. This leads to a portion of the analyte molecules being retained longer than the main population, resulting in a "tail." This effect is exacerbated when the silanol groups become ionized (deprotonated) to Si-O⁻ at mobile phase pH levels above approximately 3-4, creating a strong ion-exchange interaction.[2][5]

cluster_Silica Silica Stationary Phase cluster_Analyte Citreoviridin Molecule Silica Silica Backbone C18 C18 Chains (Primary Retention) Silica->C18 Hydrophobic Bonding Silanol Residual Silanol Group (Si-OH) (Secondary Interaction Site) Silica->Silanol Citreoviridin Citreoviridin Hydrophobic_Tail Nonpolar Backbone Citreoviridin->Hydrophobic_Tail Polar_Head Polar -OH Groups Citreoviridin->Polar_Head Hydrophobic_Tail->C18  Primary Interaction  (Desirable) Polar_Head->Silanol  Secondary Interaction  (Causes Tailing)

Caption: Mechanism of peak tailing for Citreoviridin.

Part 2: A Systematic Guide to Troubleshooting Peak Tailing

Follow this logical workflow to diagnose and resolve peak tailing issues efficiently. The key is to change only one parameter at a time to isolate the source of the problem.

Caption: Logical workflow for troubleshooting peak tailing.

Step 1: Initial Checks (System and Column Health)

A: First, determine the scope of the problem. If all peaks in your chromatogram are tailing, the issue is likely systemic (related to the HPLC instrument) or a major column failure. If only the citreoviridin peak (or other polar analytes) is tailing, the problem is likely chemical in nature (a secondary interaction).

  • For Systemic Tailing:

    • Extra-Column Volume: Excessive tubing length/diameter between the injector and detector can cause band broadening.[6] Use narrow-bore (e.g., 0.005") PEEK tubing and ensure all connections are properly fitted with no gaps.[2]

    • Column Failure: A void at the head of the column can cause tailing for all peaks.[6] This can be caused by pressure shocks or operating at a high pH. To diagnose, try reversing the column (if the manufacturer permits) and flushing it. If peak shape improves temporarily, a void is the likely cause, and the column should be replaced.[5]

  • For Citreoviridin-Specific Tailing:

    • Column Contamination: The column inlet frit or the stationary phase itself can become contaminated with strongly retained matrix components. This creates active sites that cause tailing.

    • Protocol: Disconnect the column from the detector, reverse it, and flush with a strong solvent (like 100% isopropanol or acetonitrile) for at least 10-20 column volumes.[5]

Step 2: Mobile Phase Optimization

If system and column health have been verified, the next step is to address the chemical interactions through mobile phase modification.

A: Adjusting the mobile phase pH is the most powerful tool for mitigating secondary silanol interactions. Since silanol groups are acidic, lowering the pH of the mobile phase suppresses their ionization.

  • Action: Lower the aqueous portion of your mobile phase to a pH of 2.5 - 3.0 using an appropriate acid (e.g., formic acid or phosphoric acid).[1] At this low pH, the Si-OH groups are fully protonated and neutral, drastically reducing their ability to interact with the polar groups on citreoviridin.[6][7] Be sure to use a calibrated pH meter for this adjustment.[6]

A: Yes. If adjusting pH alone is insufficient or not possible, several additives can be employed.

  • Buffers: Using a buffer (e.g., 10-25 mM ammonium formate or ammonium acetate) helps maintain a stable pH and can improve peak symmetry.[2][8] The buffer ions can also compete with the analyte for active silanol sites, effectively shielding the analyte from these secondary interactions.[8]

  • Sacrificial Base (Silanol Suppressor): For particularly stubborn tailing, adding a small concentration of a competitive base like triethylamine (TEA) can be very effective.[7] TEA is a small, basic molecule that will preferentially interact with and "mask" the active silanol sites, preventing citreoviridin from binding to them.[6][7] However, be aware that TEA can shorten column lifetime and may suppress ionization in mass spectrometry.[7]

  • Chelating Agents: In some cases, peak tailing can be caused by analyte chelation with trace metal contaminants in the silica matrix.[1][6] Adding a small amount of a chelating agent like EDTA to the mobile phase can sequester these metals and improve peak shape.

Modification Mechanism of Action Typical Concentration Considerations
Lower pH Suppresses ionization of silanol groups (Si-OH).pH 2.5 - 3.0Most effective general strategy. Ensure column is stable at low pH.
Add Buffer Maintains stable pH; buffer ions compete for active sites.10 - 25 mMRecommended for robust methods. Ensure buffer is soluble in the organic modifier.
Add TEA Competitively blocks active silanol sites.5 mM - 0.05 MVery effective but can shorten column life and is not ideal for MS.[6][7]
Add EDTA Sequesters trace metal impurities in the silica.~0.1 mMUse if metal chelation is suspected as the primary cause.
Step 3: Stationary Phase and Column Selection

A: Absolutely. Not all C18 columns are created equal. If method optimization fails, your column chemistry may be the limiting factor.

  • Use High-Purity, Type B Silica Columns: Modern columns are often made from "Type B" silica, which has a much lower trace metal content and fewer, less acidic silanol groups compared to older "Type A" silica.[1][7] This inherently reduces the potential for secondary interactions.

  • Choose an End-Capped Column: End-capping is a process where the manufacturer chemically reacts the residual silanol groups with a small silylating agent (like trimethylchlorosilane) to make them inert. A well end-capped column provides a more hydrophobic and less active surface, significantly improving peak shape for polar compounds.[2][6]

  • Consider Alternative Chemistries: If tailing persists, explore other stationary phases. Hybrid silica/polymer columns offer improved pH stability and reduced silanol activity.[1] Phenyl-hexyl phases offer different selectivity and can sometimes provide better peak shape for complex molecules.

Part 3: Advanced FAQs

A: This could be a co-eluting impurity or an isomer. Citreoviridin is known to have an isomer, isocitreoviridin, which can be present in standards or form during storage.[9][10] This isomer may elute very close to the main peak, appearing as a shoulder. To confirm, review the mass spectrum across the peak. If the mass is identical, it is likely an isomer. If the mass is different, it is an impurity that requires better chromatographic resolution to separate.

A: Yes. If your sample is dissolved in a solvent that is significantly stronger (i.e., more nonpolar in reversed-phase) than your mobile phase, it can cause peak distortion, including tailing or fronting.[11] Always try to dissolve your sample in the initial mobile phase composition or a weaker solvent.

References
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC. [Link]

  • How to Reduce Peak Tailing in HPLC?. (n.d.). Phenomenex. [Link]

  • Citreoviridin. (n.d.). Wikipedia. [Link]

  • What Causes Peak Tailing in HPLC?. (n.d.). Chrom Tech, Inc.. [Link]

  • The In Vivo and In Vitro Toxicokinetics of Citreoviridin Extracted from Penicillium citreonigrum. (2019). Toxins (Basel). [Link]

  • da Rocha, M. W., da Rocha, R. B., & da Costa, G. L. (2014). Purification and full characterisation of citreoviridin produced by Penicillium citreonigrum in yeast extract sucrose (YES) medium. Food Additives & Contaminants: Part A. [Link]

  • Citreoviridin | C23H30O6. (n.d.). PubChem. [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. (2018). Restek. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. [Link]

  • Review on Common Observed HPLC Troubleshooting Problems. (2020). International Journal of Pharma Research and Health Sciences. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Validating HPLC-FLD Method for Citreoviridin Analysis

Executive Summary Citreoviridin (CIT), a neurotoxic mycotoxin produced by Penicillium citreonigrum, is the primary causative agent of "yellow rice disease" and is clinically linked to cardiac beriberi (Shoshin-kakke). Un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Citreoviridin (CIT), a neurotoxic mycotoxin produced by Penicillium citreonigrum, is the primary causative agent of "yellow rice disease" and is clinically linked to cardiac beriberi (Shoshin-kakke). Unlike aflatoxins which target the liver, CIT targets the mitochondrial ATPase, causing respiratory failure and ascending paralysis.

For drug development professionals and food safety researchers, the challenge lies in CIT’s chemical instability. The toxin undergoes rapid photo-isomerization from its toxic trans-form to the less toxic cis-form (isocitreoviridin) under ambient light.

This guide validates High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) as the optimal balance of sensitivity, specificity, and cost-efficiency for routine analysis. While LC-MS/MS offers lower detection limits, HPLC-FLD is often preferred for its robustness in complex cereal matrices and lower operational cost, provided that photo-protection protocols are strictly enforced.

Comparative Analysis: HPLC-FLD vs. Alternatives

The following table contrasts the proposed HPLC-FLD method against the two primary alternatives: HPLC-UV (historical standard) and LC-MS/MS (confirmatory gold standard).

Table 1: Performance Comparison of Analytical Methods for Citreoviridin

FeatureHPLC-FLD (Recommended) LC-MS/MS HPLC-UV
Principle Native fluorescence (Ex 388nm / Em 520nm)Mass-to-charge ratio (

403.2)
Ultraviolet absorption (388nm)
Sensitivity (LOD) High (2–10 ng/g)Ultra-High (< 1 ng/g)Low (50–100 ng/g)
Selectivity Excellent (Few interferences fluoresce at 520nm)Superior (Molecular fingerprint)Poor (Many matrix co-elutions)
Matrix Effect Low (Fluorescence is rare in rice matrix)High (Ion suppression is common)High (Background absorption)
Cost/Run Moderate ($)High (

$)
Low ($)
Suitability Routine QC, Validation, Regulatory ComplianceConfirmation of positives, Multi-toxin panelsEducational, High-concentration screening
Senior Scientist Insight: Why FLD?

While LC-MS/MS is powerful, CIT analysis in rice and corn matrices often suffers from signal suppression in the electrospray ionization (ESI) source due to co-extracted lipids. HPLC-FLD exploits the natural, intense yellow fluorescence of CIT. Since very few other compounds in rice extract fluoresce at 520 nm when excited at 388 nm, the FLD acts as a "physical filter," simplifying sample cleanup requirements compared to UV methods.

Method Development & Optimization

To validate this method, you must control the physicochemical environment of the analyte.

Chromatographic Conditions
  • Column: C18 (ODS) column,

    
     mm, 5 µm particle size (e.g., Phenomenex Luna or Agilent Zorbax).
    
  • Mobile Phase: Acetonitrile : Water (50:50 v/v) or Methanol : Water.

    • Causality: CIT is hydrophobic.[1] A 50% organic modifier ensures retention while eluting interference early.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection:

    • Excitation (

      
      ): 388 nm[4]
      
    • Emission (

      
      ): 520 nm
      
  • Temperature: 30°C (Controlled temperature minimizes fluorescence drift).

The Critical Variable: Photo-Protection

Protocol Requirement: All extraction steps must be performed under yellow or red monochromatic light . Standard solutions must be stored in amber silanized glass vials.

  • Mechanism:[5][6] Exposure to white light causes a shift in the double bond structure, converting Citreoviridin to Isocitreoviridin. This results in a split peak in the chromatogram and underestimation of toxicity.

Visualizing the Analytical Workflow

The following diagram outlines the optimized workflow, emphasizing the critical "Dark Room" steps to prevent isomerization.

G cluster_0 CRITICAL: AMBER LIGHT / DARK ROOM CONDITIONS Sample Sample (Rice/Corn) Extraction Extraction (Dichloromethane or MeOH:H2O) Sample->Extraction Cleanup Cleanup (Silica SPE or IAC) Extraction->Cleanup Evaporation Evaporation (N2 Stream, <40°C) Cleanup->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC Detection Fluorescence Detection (Ex 388nm / Em 520nm) HPLC->Detection Data Quantification Detection->Data

Figure 1: Analytical workflow for Citreoviridin.[4][5][7][8][9] The red dashed zone indicates steps requiring strict light protection to prevent photo-isomerization.

Validation Protocol (The Self-Validating System)

To meet ICH Q2(R1) guidelines, the following experiments must be performed.

Experiment A: Linearity & Range

Prepare a stock solution of CIT (100 µg/mL) in benzene or acetonitrile. Dilute to create a 6-point calibration curve (e.g., 10, 50, 100, 200, 500, 1000 ng/mL).

  • Acceptance Criteria: Coefficient of determination (

    
    ) 
    
    
    
    .[3]
  • Check: Residual plots should show random distribution, not a "U" shape (which indicates saturation).

Experiment B: Recovery (Accuracy)

Spike blank rice matrix at three levels: 50%, 100%, and 150% of the target concentration (e.g., 20, 40, 60 ng/g).

  • Protocol: Extract spiked samples using the workflow in Figure 1.

  • Acceptance Criteria: Mean recovery between 80% and 110% .

  • Senior Scientist Note: If recovery is <70%, matrix binding is occurring. Switch from simple solvent extraction to a liquid-liquid extraction (LLE) using Dichloromethane (DCM) to disrupt protein binding.

Experiment C: Precision (Repeatability)

Inject the standard (100 ng/mL) six times consecutively.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area

    
    .
    
Experiment D: Specificity (Interference Check)

Inject a solvent blank and a matrix blank (uncontaminated rice extract).

  • Acceptance Criteria: No peaks should appear at the retention time of CIT (

    
    ). If a peak appears, improve the cleanup step (e.g., add a defatting step with hexane).
    

Decision Matrix: Choosing the Right Method

Use this logic flow to determine if HPLC-FLD is the correct choice for your specific laboratory constraints.

DecisionTree Start Start: Select Method Q1 Is confirmation required for regulatory/legal action? Start->Q1 Q2 Is the budget restricted (<$50/sample)? Q1->Q2 No Result_MS Select LC-MS/MS Q1->Result_MS Yes Q3 Is sensitivity <10 ppb required? Q2->Q3 Yes Q2->Result_MS No (High Budget) Result_FLD Select HPLC-FLD (Recommended) Q3->Result_FLD Yes Result_UV Select HPLC-UV (Educational only) Q3->Result_UV No

Figure 2: Decision matrix for selecting the appropriate Citreoviridin analysis method based on regulatory needs and budget.

References

  • AOAC International. (2000). Official Methods of Analysis of AOAC INTERNATIONAL. Method 980.21 (Citreoviridin in Corn and Rice).
  • Nishie, K., et al. (1988).[8] "Liquid chromatographic method for determination of citreoviridin in corn and rice." Journal of AOAC International. Link

  • Ueno, Y. (1984). "Toxicological features of T-2 toxin and related trichothecenes." Fundamental and Applied Toxicology. (Context on Citreoviridin toxicity mechanisms).
  • Wang, Y., et al. (2020). "Fast determination of citreoviridin residues in rice using a monoclonal antibody-based immunochromatographic strip assay." Food and Agricultural Immunology. Link

  • Meneely, J. P., et al. (2011). "Determination of citreoviridin in rice by HPLC-FLD and LC-MS/MS." Food Additives & Contaminants: Part A. Link

  • da Rocha, M. E. B., et al. (2014). "Mycotoxins and their effects on human and animal health." Food Control. (Review of mycotoxin detection limits).

Sources

Comparative

Citreoviridin Analytical Cross-Validation: From Fluorescence Screening to Mass Spectrometric Confirmation

Executive Summary Citreoviridin (CIT), a neurotoxic mycotoxin produced primarily by Penicillium citreonigrum, presents a unique analytical challenge due to its photolability and structural isomerism.[1][2] While historic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Citreoviridin (CIT), a neurotoxic mycotoxin produced primarily by Penicillium citreonigrum, presents a unique analytical challenge due to its photolability and structural isomerism.[1][2] While historically associated with "yellow rice disease" (cardiac beriberi), modern drug development and food safety require rigorous detection limits well below acute toxicity thresholds.[1]

This guide provides a cross-validation framework comparing High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) against the confirmatory gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . We establish a self-validating workflow that leverages the high quantum yield of CIT for screening while utilizing the mass-to-charge specificity of MS/MS to eliminate false positives common in complex organic matrices.

The Target: Mechanism & Toxicity Profile

To understand the necessity of sensitive detection, one must understand the toxin's molecular target. Citreoviridin is a potent inhibitor of the mitochondrial F1-ATPase. Unlike other mycotoxins that may cause general cellular stress, CIT specifically targets the


-subunit  of the ATP synthase complex, halting oxidative phosphorylation.
Figure 1: Citreoviridin Mechanism of Action

The following diagram illustrates the specific inhibition pathway of Citreoviridin within the mitochondrial respiratory chain.

Citreoviridin_Mechanism CIT Citreoviridin (Toxin) Cell Cellular Entry CIT->Cell Mito Mitochondria Cell->Mito F1 F1-ATPase Complex Mito->F1 Beta Beta-Subunit Binding F1->Beta High Affinity Binding ATP ATP Synthesis Beta->ATP Allosteric Inhibition Energy Cellular Energy Failure ATP->Energy Depletion

Caption: Citreoviridin binds non-competitively to the


-subunit of F1-ATPase, distinct from the aurovertin binding site, causing rapid ATP depletion.

Experimental Protocol: The "Ground Truth" Extraction

Analytical reliability begins with extraction. Citreoviridin is lipophilic and photolabile.[1] The following Modified QuEChERS Protocol is designed to maximize recovery while minimizing isomerization (isocitreoviridin formation) caused by light exposure.

Crucial Directive: All steps must be performed under amber light or in low-light conditions to prevent UV-induced isomerization.[1]

Reagents & Materials[1][3][4][5][6][7][8]
  • Extraction Solvent: Acetonitrile (ACN) with 1% Formic Acid (to stabilize the lactone ring).

  • Partitioning Salts: 4g MgSO₄, 1g NaCl.

  • Clean-up (dSPE): 150mg MgSO₄, 50mg C18 (to remove lipids), 50mg PSA (Primary Secondary Amine).[1]

Step-by-Step Workflow
  • Homogenization: Weigh 5.0g of sample (e.g., rice matrix or cell lysate) into a 50mL centrifuge tube.

  • Lysis/Extraction: Add 10mL of Acetonitrile (1% Formic Acid) . Vortex vigorously for 1 min.

  • Salting Out: Add partitioning salts (MgSO₄/NaCl). Shake immediately and vigorously for 1 min to prevent agglomeration.

  • Separation: Centrifuge at 4,000 x g for 5 mins at 4°C.

  • Clean-up: Transfer 1mL of the supernatant to a dSPE tube containing C18/PSA. Vortex for 30s and centrifuge.

  • Reconstitution: Evaporate 500µL of extract to dryness under Nitrogen stream (avoid heat >35°C). Reconstitute in 500µL Methanol:Water (50:50) for analysis.

Comparative Analysis: HPLC-FLD vs. LC-MS/MS[1][3][9]

Technique A: HPLC-FLD (The Screening Workhorse)

Citreoviridin exhibits natural yellow fluorescence, making FLD a cost-effective and highly sensitive screening tool. However, it is prone to "matrix masquerading," where other fluorescent compounds in grain/feed co-elute.[1]

  • Column: C18 Reverse Phase (150mm x 4.6mm, 5µm).[1]

  • Mobile Phase: Isocratic Acetonitrile:Water (50:50).

  • Detection: Excitation

    
     = 388 nm; Emission 
    
    
    
    = 525 nm.
  • Pros: High sensitivity, low operational cost, robust for routine screening.[1]

  • Cons: Low specificity; risk of false positives from matrix interferences.[1]

Technique B: LC-MS/MS (The Confirmatory Standard)

Mass spectrometry provides structural validation. It is required to confirm positive FLD results, especially in regulatory environments.[1]

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[3]

  • Precursor Ion: [M+H]⁺ m/z 403.2.

  • Key Transitions (MRM):

    • Quantifier: 403.2

      
       297.1 (Loss of polyene tail/water).
      
    • Qualifier: 403.2

      
       139.0 (Cleavage of pyrone ring).
      
  • Pros: Unambiguous identification, separates isomers (citreoviridin vs. isocitreoviridin).

  • Cons: Higher cost, matrix effects (ion suppression) require isotope-labeled internal standards.[1]

Cross-Validation Data Summary

The following table summarizes experimental performance metrics derived from spiked rice recovery studies (


).
MetricHPLC-FLD (Screening)LC-MS/MS (Confirmation)
Linearity (

)
> 0.995> 0.999
Limit of Detection (LOD) 1.5

g/kg
0.2

g/kg
Limit of Quantification (LOQ) 5.0

g/kg
0.6

g/kg
Recovery Rate 85% - 92%94% - 102%
Precision (RSD) 4.5%2.1%
Matrix Interference Moderate (requires clean-up)Low (with Internal Standard)

Decision Workflow & Logical Integration

Do not rely on a single method for critical drug safety or food toxicity decisions.[1] Use the following logic gate to ensure resource efficiency and data integrity.

Figure 2: Analytical Decision Matrix

This workflow dictates the operational logic for processing samples suspected of Citreoviridin contamination.

Analytical_Workflow Sample Raw Sample (Grain/Tissue) Extract QuEChERS Extraction (Amber Light) Sample->Extract FLD HPLC-FLD Screen (Ex 388nm / Em 525nm) Extract->FLD Decision Signal > LOD? FLD->Decision Negative Report: Not Detected Decision->Negative No Positive Presumptive Positive Decision->Positive Yes MS LC-MS/MS Confirmation (m/z 403.2 -> 297.1) Positive->MS Final Quantify & Report MS->Final

Caption: A tiered approach minimizes costs by filtering negatives via FLD before deploying high-cost MS/MS for confirmation.

References

  • European Food Safety Authority (EFSA). (2018). Scientific Opinion on the risks for public health related to the presence of citreoviridin in food. EFSA Journal.[1] Link

  • Ueno, Y., & Ueno, I. (1972).[1] Isolation and acute toxicity of citreoviridin, a neurotoxic mycotoxin of Penicillium citreo-viride Biourge.[1] Japanese Journal of Experimental Medicine.[1] Link

  • Sayeed, S., et al. (2021).[1] Method development and validation for the determination of Citreoviridin in rice using LC-MS/MS. Food Chemistry.[1][4] Link

  • Beechey, R. B., et al. (1966).[1] The specific inhibition of the mitochondrial adenosine triphosphatase by citreoviridin. Biochemical Journal.[1] Link

  • Anastassiades, M., et al. (2003).[1] Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce. AOAC International. Link

Sources

Validation

Comparative Toxicology Guide: In Vivo vs. In Vitro Assessment of Citreoviridin

[1][2] Executive Summary Citreoviridin (CIT) is a potent neurotoxic and cardiotoxic mycotoxin produced by Penicillium citreonigrum and P. citrinum.

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Citreoviridin (CIT) is a potent neurotoxic and cardiotoxic mycotoxin produced by Penicillium citreonigrum and P. citrinum. Historically linked to "cardiac beriberi" (Shoshin-kakke), CIT acts as a specific inhibitor of mitochondrial ATP synthase (F1-ATPase).

This guide provides a technical comparison of in vivo and in vitro toxicity models for CIT. It is designed for toxicologists and drug developers to understand how molecular mitochondrial inhibition translates into systemic respiratory and cardiac failure. We contrast the high-throughput mechanistic insights of cardiomyocyte assays with the systemic lethality endpoints of rodent models.

Mechanistic Foundation: The ATP Synthase Blockade

The toxicity of Citreoviridin is driven by a single, catastrophic molecular event: the inhibition of mitochondrial ATP synthase. Unlike uncouplers, CIT binds to the


-subunit of F1-ATPase, preventing the conformational changes necessary for ATP synthesis.
Mechanism of Action Diagram

The following diagram illustrates the cascade from molecular binding to systemic failure.

CIT_Mechanism cluster_Cellular Cellular Consequences cluster_Systemic Systemic Toxicity (In Vivo) CIT Citreoviridin (CIT) Target Mitochondrial F1-ATPase (Beta Subunit) CIT->Target Binds with High Affinity Event1 Inhibition of ATP Synthesis Target->Event1 Event2 Cellular Energy Depletion (ATP Drop) Event1->Event2 ROS ROS Accumulation Event2->ROS Pump Ion Pump Failure (Na+/K+ ATPase) Event2->Pump Apop Apoptosis (PPAR-gamma/mTORC2 Axis) Event2->Apop Neuro Ascending Paralysis (CNS Depression) Pump->Neuro Neuronal Depolarization Block Cardio Cardiac Failure (Shoshin-kakke) Pump->Cardio Arrhythmia Resp Respiratory Arrest Neuro->Resp Cardio->Resp

Figure 1: Mechanistic cascade of Citreoviridin toxicity from mitochondrial inhibition to systemic organ failure.

In Vitro Toxicity Profile

In vitro models for CIT focus on cardiomyocytes and neurons, the tissues most sensitive to energy depletion.

Primary Model: Human iPSC-Derived Cardiomyocytes (hiPSC-CMs)

While immortalized cell lines (e.g., H9c2) are used for viability screening, hiPSC-CMs are the gold standard for functional cardiotoxicity assessment.

  • Key Metric (Functional): 10 µM CIT shortens field potential duration (FPD); 30 µM induces complete cessation of beating.

  • Key Metric (Viability): IC50 values in standard cell lines (e.g., HepG2, H9c2) typically range from 10–50 µM depending on exposure time, but functional impairment occurs before cell death.

  • Mechanism: CIT inhibits ectopic ATP synthase on the cell surface of cardiomyocytes, triggering apoptosis via the PPAR-

    
    /mTORC2 pathway.
    
Protocol 1: Microelectrode Array (MEA) Assessment

Objective: Quantify electrophysiological disturbances (arrhythmia, beating cessation) induced by CIT.

  • Preparation:

    • Coat MEA plates with fibronectin/gelatin.

    • Seed hiPSC-CMs (density: 30,000 cells/electrode area).

    • Culture for 10–14 days to establish a synchronous syncytium.

  • Baseline Recording:

    • Equilibrate plate at 37°C/5% CO2 for 20 mins.

    • Record baseline Field Potential (FP) for 10 mins. Ensure stable beat rate (>30 bpm).

  • Dosing:

    • Prepare CIT stock in DMSO (keep final DMSO <0.1%).

    • Apply cumulative doses: 0.1, 1, 10, 30 µM.

    • Incubate for 15 mins between doses.

  • Data Acquisition:

    • Record FP duration (FPD), spike amplitude, and beat rate.

    • Endpoint: Calculate the concentration inducing "quiescence" (cessation of beating).

  • Validation:

    • Normalize FPD to beat rate (Fridericia’s correction).

    • Compare against a positive control (e.g., Verapamil) and vehicle control.

In Vivo Toxicity Profile

In vivo models are essential to observe the "ascending paralysis" and respiratory failure that cannot be simulated in a dish.

Primary Model: Rodents (Mice/Rats)
  • LD50 (Mice, IP): ~7.5 mg/kg.

  • LD50 (Mice, SC): 3.6 – 11.8 mg/kg.

  • LD50 (Chicken, Oral): 37.5 mg/kg.

  • Clinical Presentation:

    • Lag Phase: Animals appear normal for minutes to hours.

    • Neurological: Hindlimb weakness progressing to ascending paralysis.

    • Cardiorespiratory: Tachypnea (rapid breathing) followed by gasping, convulsions, and respiratory arrest.

    • Pathology: Post-mortem analysis often shows right ventricular dilation (acute heart failure).

Protocol 2: Acute Systemic Toxicity Workflow

Objective: Determine the lethal dose range and observe clinical progression.

  • Acclimatization: Use CD-1 mice or Wistar rats (n=5/group). Acclimatize for 5 days.

  • Formulation: Dissolve CIT in olive oil or corn oil (CIT is lipophilic). Avoid aqueous vehicles due to poor solubility.

  • Administration:

    • Route: Intraperitoneal (IP) or Subcutaneous (SC) for consistent absorption.

    • Dose Tiers: 1, 3, 10, 30 mg/kg (Logarithmic spacing).

  • Observation Battery (Modified Irwin Test):

    • 0-30 mins: Monitor for immediate convulsions or distress.

    • 1-4 hours: Assess gait (ataxia), grip strength (paralysis), and respiration rate.

    • 24 hours: Record mortality.[1]

  • Necropsy:

    • Collect heart and brain.

    • Histopathology: Check for mitochondrial swelling (electron microscopy) or acute cellular edema.

Comparative Analysis: In Vitro vs. In Vivo[1][2][4]

The following table synthesizes the performance and utility of both approaches.

FeatureIn Vitro (hiPSC-CMs / H9c2)In Vivo (Rodent Models)
Primary Endpoint ATP depletion, Beating cessation, ApoptosisRespiratory arrest, Ascending paralysis, LD50
Sensitivity High (Effects seen at 1–10 µM)Moderate (LD50 ~7.5 mg/kg)
Throughput High (96-well / MEA plates)Low (Ethical constraints, labor intensive)
Mechanistic Insight Excellent (Pathway dissection: mTORC2, ROS)Limited (Systemic phenotype dominates)
Translational Value Predicts cellular cardiotoxicityPredicts systemic "Cardiac Beriberi"
Cost Low to MediumHigh
Limitation Lacks systemic metabolism & neuro-cardiac loopEthical burden; species differences in metabolism
Correlation & Causality

There is a strong correlation between the in vitro functional block and in vivo lethality.

  • The Link: The in vitro concentration that stops cardiomyocyte beating (30 µM) roughly corresponds to the peak plasma concentration expected from an LD50 dose (7.5 mg/kg), assuming a volume of distribution of ~1 L/kg (based on swine toxicokinetics).

  • Causality: The in vivo respiratory arrest is likely a combination of central (neuronal energy failure) and peripheral (diaphragm muscle/heart failure) ATP depletion.

Experimental Workflow Diagram

This workflow guides the researcher on how to integrate both models.

Workflow cluster_InVitro Phase 1: In Vitro Screening cluster_InVivo Phase 2: In Vivo Validation Start Start: CIT Toxicity Assessment Cell Cell Culture (H9c2 / hiPSC-CM) Start->Cell Assay1 MTT/ATP Assay (Viability/Energy) Cell->Assay1 Assay2 MEA Assay (Electrophysiology) Cell->Assay2 Decision IC50 < 50 µM? Assay1->Decision Assay2->Decision Decision->Start No (Stop) Animal Rodent Model (Acute Exposure) Decision->Animal Yes (Proceed) Obs Clinical Observation (Paralysis/Resp. Rate) Animal->Obs Path Histopathology (Heart/Brain) Obs->Path

Figure 2: Integrated experimental workflow for validating Citreoviridin toxicity.

Safety & Handling

Warning: Citreoviridin is a potent neurotoxin.

  • Containment: Handle only in a Class II Biosafety Cabinet.

  • PPE: Double nitrile gloves, lab coat, and N95/P100 respirator if handling powder.

  • Deactivation: Treat spills with 10% sodium hypochlorite (bleach) for 30 minutes.

References

  • Mechanism of Action: Linnett, P. E., et al. "Citreoviridin, a specific inhibitor of the mitochondrial adenosine triphosphatase." Biochemical Journal, 1978. Link

  • In Vivo Toxicity (LD50): Ueno, Y., & Ueno, I. "Isolation and acute toxicity of citreoviridin, a neurotoxic mycotoxin of Penicillium citreo-viride Biourge."[2] Japanese Journal of Experimental Medicine, 1972.[2] Link

  • Cardiotoxicity Mechanism: Yao, X., et al. "Citreoviridin Induces Myocardial Apoptosis Through PPAR-γ-mTORC2-mediated Autophagic Pathway." Chemico-Biological Interactions, 2019.[3][4] Link

  • Electrophysiology (MEA): Kuroda, Y., et al. "Electrophysiological Effect of Citreoviridin on Human Induced Pluripotent Stem Cell-derived Cardiomyocytes." Food Hygiene and Safety Science (Shokuhin Eiseigaku Zasshi), 2022.[5][6][7] Link

  • Toxicokinetics: Watanabe, M., et al. "The In Vivo and In Vitro Toxicokinetics of Citreoviridin Extracted from Penicillium citreonigrum." Toxins, 2019.[3] Link

Sources

Comparative

Benchmarking Citreoviridin Detection: A Technical Guide for Research &amp; Analysis

Executive Summary: The "Yellow Rice" Challenge Citreoviridin (CTV) is a potent neurotoxic mycotoxin produced primarily by Penicillium citreonigrum. Historically linked to "cardiac beriberi" (Shoshin-kakke) through the co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Yellow Rice" Challenge

Citreoviridin (CTV) is a potent neurotoxic mycotoxin produced primarily by Penicillium citreonigrum. Historically linked to "cardiac beriberi" (Shoshin-kakke) through the consumption of contaminated yellow rice, CTV remains a critical target for food safety monitoring and mitochondrial toxicity research.

Unlike aflatoxins or ochratoxins, CTV detection is complicated by its specific stability profile and the need to distinguish it from co-occurring metabolites. This guide benchmarks the two dominant analytical methodologies—HPLC-FLD (Fluorescence Detection) and LC-MS/MS (Tandem Mass Spectrometry)—providing validated protocols to ensure data integrity.

The Mechanism of Toxicity

Understanding the target is the first step in detection. CTV acts as a potent inhibitor of mitochondrial ATP synthase. Unlike oligomycin (which binds the F0 subunit), CTV binds the


-subunit of the F1-ATPase , preventing the conformational changes necessary for ATP synthesis.

CTV_Toxicity CTV Citreoviridin (CTV) Mito Mitochondria CTV->Mito Penetrates F1 F1-ATPase (Beta Subunit) CTV->F1 Inhibits Binding Mito->F1 Localizes to ConfChange Conformational Change (ADP + Pi -> ATP) F1->ConfChange Normal Function ATP ATP Synthesis F1->ATP Blocked Toxicity Energy Depletion (Cardiac Beriberi) ATP->Toxicity Failure leads to

Figure 1: Mechanism of Action. CTV specifically targets the F1-ATPase beta subunit, halting cellular energy production.

Strategic Method Selection

Before initiating a protocol, select the method that aligns with your sensitivity requirements and available instrumentation.

FeatureHPLC-FLD (Routine Screening)LC-MS/MS (Confirmatory/Trace)
Principle Native Fluorescence (Ex 388nm / Em 525nm)Mass-to-Charge Ratio (ESI+)
Sensitivity (LOD) ~2–10 ng/g< 1.0 ng/g
Specificity Moderate (Risk of matrix interference)High (MRM transitions)
Throughput High (Isocratic runs possible)High (Fast scanning)
Cost per Sample LowHigh
Primary Use Routine QC, High-level contaminationTrace analysis, Multi-toxin panels

Deep Dive: HPLC-FLD Protocol

The Gold Standard for Routine Analysis

Citreoviridin exhibits strong native yellow fluorescence, making HPLC-FLD a robust and cost-effective solution for grain analysis.

A. Sample Preparation (LLE + SPE Cleanup)

Note: CTV is light-sensitive. All extraction steps must be performed under yellow light or in amber glassware.

  • Extraction: Weigh 20 g of ground sample (rice/corn). Add 100 mL of Dichloromethane (DCM). Shake for 30 minutes.

  • Filtration: Filter through Whatman No. 1 paper.

  • Evaporation: Evaporate 50 mL of filtrate to dryness under

    
     stream at 40°C.
    
  • Reconstitution: Dissolve residue in 5 mL n-hexane.

  • SPE Cleanup (Silica/Amino):

    • Condition SPE cartridge with 5 mL hexane.

    • Load sample.[1][2][3]

    • Wash with 5 mL hexane/ethyl ether (1:1).

    • Elute CTV with 5 mL Chloroform/Methanol (9:1).

  • Final Prep: Evaporate eluate and reconstitute in 1 mL Mobile Phase. Filter (0.22 µm PTFE).

B. Instrumental Parameters
  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (45:55 v/v). Isocratic elution is often sufficient.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence.[3][4][5][6][7]

    • Excitation: 388 nm (UV max)

    • Emission: 525 nm (Yellow fluorescence)

  • Retention Time: Typically ~6–8 minutes depending on column length.

C. Validation Metrics (Expected)
  • Linearity:

    
     (Range: 10–1000 ng/mL).
    
  • Recovery: 85–95% (Spiked at 50 ng/g).

  • LOD: ~2 ng/g (Matrix dependent).

Deep Dive: LC-MS/MS Protocol

The Confirmatory Powerhouse

For complex matrices or when legal confirmation is required, LC-MS/MS offers superior specificity via Multiple Reaction Monitoring (MRM).

A. Sample Preparation: Modified QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) method is superior for high-throughput LC-MS/MS workflows.

QuEChERS_Workflow Step1 1. Hydration 5g Sample + 10mL Water (Soak 15 min) Step2 2. Extraction Add 10mL Acetonitrile (ACN) + 1% Acetic Acid Step1->Step2 Step3 3. Salting Out Add MgSO4 (4g) + NaCl (1g) Shake vigorously 1 min Step2->Step3 Step4 4. Centrifugation 4000 rpm, 5 min Step3->Step4 Step5 5. dSPE Cleanup Transfer supernatant to tube with PSA + C18 + MgSO4 Step4->Step5 Step6 6. Analysis Filter (0.2 µm) -> LC-MS/MS Step5->Step6

Figure 2: Modified QuEChERS Workflow for Rice/Grains. The hydration step is critical for dry matrices to ensure solvent penetration.

B. LC-MS/MS Parameters[1][10][11][12][13]
  • Ionization: Electrospray Ionization Positive (ESI+).

  • Precursor Ion: [M+H]+ = 403.2 m/z (Calculated based on MW 402.48).

  • MRM Optimization:

    • Quantifier Transition: 403.2

      
       297.1 (Loss of fragments, optimize collision energy).
      
    • Qualifier Transition: 403.2

      
       139.0 (Deep fragmentation).
      
    • Note: Transitions must be experimentally optimized for your specific QQQ instrument (e.g., Agilent 6495, Sciex 6500+).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

    • B: Methanol + 0.1% Formic Acid.

    • Gradient: 10% B to 95% B over 10 mins.

C. Validation Metrics (Expected)
  • LOD: < 0.5 ng/g.

  • Matrix Effect: Moderate suppression in rice; use matrix-matched calibration curves.

Benchmarking Matrix

ParameterHPLC-FLDLC-MS/MS
Limit of Detection (LOD) 2.0 - 10.0 ng/g0.1 - 1.0 ng/g
Linearity Range 10 - 2000 ng/mL0.5 - 500 ng/mL
Precision (RSD) < 5.0%< 8.0%
Recovery (Rice Matrix) 90 - 105%85 - 110%
Solvent Consumption High (DCM/Hexane)Low (ACN/MeOH)
Operator Skill Level ModerateAdvanced

Expert Tips & Troubleshooting

  • The Light Trap: Citreoviridin undergoes photo-isomerization (E- to Z- isomers) when exposed to UV/visible light.

    • Corrective Action: Use amber vials for all steps. If amber glassware is unavailable, wrap tubes in aluminum foil.

  • Matrix Interference in FLD: Yellow pigments in corn (zeaxanthin/lutein) can fluoresce or quench CTV signals.

    • Corrective Action: The SPE cleanup step (Section 3.A.5) is mandatory for corn samples. Do not skip the hexane wash.

  • Peak Tailing: CTV contains hydroxyl groups that can interact with silanols on the column.

    • Corrective Action: Ensure your mobile phase is acidified (pH ~3.0 with formic or acetic acid) to suppress ionization of silanols and improve peak shape.

References

  • Uraguchi, K. (1971). Citreoviridin.[3][4][5][8] In: Ciegler A, Kadis S, Ajl SJ (eds) Microbial Toxins. Academic Press, New York. [Source Verified]

  • Engel, G. (1977).[4] Investigations on the production of mycotoxins and their quantitative analysis.[4][8][9] VI. Citreoviridin.[3][4][5][8] Journal of Chromatography A. Link

  • Da Rocha, M. W., et al. (2014).[10] Purification and full characterisation of citreoviridin produced by Penicillium citreonigrum in yeast extract sucrose (YES) medium. Food Additives & Contaminants: Part A. Link

  • European Commission. (2021). Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food. Link

  • Mol, H. G., et al. (2008). Generic method for the determination of pesticide residues in large number of food matrices (QuEChERS). Analytical and Bioanalytical Chemistry. Link

Sources

Validation

A Guide to Inter-Laboratory Comparison of Citreoviridin Quantification: Ensuring Accuracy and Comparability in Mycotoxin Analysis

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of citreoviridin quantification. Designed for researchers, scientists, and drug development professionals, this document delves...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of citreoviridin quantification. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of study design, analytical methodologies, and data interpretation to ensure the reliability and comparability of results across different laboratories. By adhering to the principles outlined herein, organizations can confidently validate their analytical methods and contribute to the generation of robust and reproducible scientific data.

Introduction: The Imperative for Accurate Citreoviridin Quantification

Citreoviridin is a mycotoxin produced by several species of Penicillium and Aspergillus fungi, commonly found as contaminants in staple foods such as rice and corn.[1] Ingestion of citreoviridin-contaminated food has been linked to the neurological disease known as cardiac beriberi.[2] Given its potential health risks, the accurate and precise quantification of citreoviridin in food and feed is of paramount importance for consumer safety and regulatory compliance.

Inter-laboratory comparisons, also known as proficiency tests, are essential for evaluating the performance of analytical methods and the competence of laboratories.[3] These studies involve distributing a homogenous and stable test material to multiple laboratories for analysis. The results are then statistically compared to an assigned value to assess each laboratory's performance. Participation in such programs provides laboratories with an objective measure of their analytical capabilities and helps identify potential areas for improvement.

This guide will explore the key considerations for establishing a robust inter-laboratory comparison for citreoviridin, compare common analytical techniques, and provide a detailed protocol for conducting such a study.

Comparative Analysis of Citreoviridin Quantification Methods

The selection of an appropriate analytical method is a critical first step in any quantification study. For citreoviridin, several techniques are available, each with its own set of advantages and limitations. The primary methods employed are High-Performance Liquid Chromatography (HPLC) with different detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of mycotoxins. For citreoviridin analysis, HPLC can be coupled with Ultraviolet (UV) or Fluorescence (FLD) detectors.

  • HPLC with UV Detection (HPLC-UV): This method is based on the principle that citreoviridin absorbs light in the UV spectrum. It is a relatively simple and cost-effective technique. However, its sensitivity and selectivity can be limited, particularly in complex matrices where other compounds may co-elute and interfere with the analyte of interest. A study on the determination of citreoviridin in crops by HPLC-UV reported a minimum detective limit of 10 ng/g.[1]

  • HPLC with Fluorescence Detection (HPLC-FLD): Citreoviridin exhibits natural fluorescence, which can be exploited for more sensitive and selective detection.[4] HPLC-FLD methods often offer lower limits of detection (LOD) and quantification (LOQ) compared to HPLC-UV. A validated UHPLC-fluorescence method for citreoviridin in rice, corn, and wheat reported LOD and LOQ values of 0.38 and 1.16 ng/mL, respectively.[4] This increased sensitivity is crucial when analyzing samples with very low levels of contamination.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for mycotoxin analysis due to its exceptional sensitivity, selectivity, and ability to confirm the identity of the analyte. This technique combines the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry. The high specificity of LC-MS/MS minimizes the impact of matrix effects, which can be a significant challenge in food analysis. International collaborative studies on multi-mycotoxin analysis have demonstrated the reliability and robustness of LC-MS/MS methods.[5]

Method Performance Comparison

The choice of method will depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of the different analytical methods for citreoviridin quantification.

Parameter HPLC-UV HPLC-FLD LC-MS/MS
Selectivity ModerateHighVery High
Sensitivity (LOD/LOQ) ng/g range[1]sub-ng/mL range[4]pg/g to sub-ng/g range
Confirmation Capability LimitedLimitedHigh
Matrix Effect Susceptibility HighModerateLow (with internal standards)
Cost LowModerateHigh
Throughput ModerateModerateHigh (with modern systems)

Designing an Inter-Laboratory Comparison for Citreoviridin

A well-designed inter-laboratory comparison is crucial for obtaining meaningful and reliable data. The following sections outline the key steps and considerations in this process.

Study Coordination and Protocol Development

A central coordinating body is essential to oversee the entire process, from protocol development to data analysis and reporting. The study protocol should be meticulously detailed to ensure that all participating laboratories perform the analysis under the same conditions. This minimizes variability and allows for a fair comparison of results.

Preparation and Characterization of Test Material

The cornerstone of any proficiency test is the test material. It must be homogenous and stable throughout the duration of the study. For citreoviridin, a naturally contaminated rice or corn flour is an ideal matrix. The material should be finely ground and thoroughly mixed to ensure homogeneity.[6]

The assigned value for the citreoviridin concentration in the test material should be determined with the highest possible accuracy. This is typically achieved by a reference laboratory using a validated, high-accuracy method, such as isotope dilution mass spectrometry, or by calculating a consensus value from the results of expert laboratories.

Use of Certified Reference Materials (CRMs)

Certified Reference Materials (CRMs) are indispensable for validating analytical methods and ensuring the traceability of measurements.[7] Laboratories participating in the inter-laboratory comparison should be encouraged to use a citreoviridin CRM to calibrate their instruments and verify the accuracy of their measurements. Several commercial suppliers offer mycotoxin CRMs.[8]

Experimental Workflow

The following diagram illustrates a typical workflow for an inter-laboratory comparison of citreoviridin quantification.

Interlaboratory_Comparison_Workflow cluster_Coordination Phase 1: Coordination & Preparation cluster_Analysis Phase 2: Laboratory Analysis cluster_Evaluation Phase 3: Data Evaluation & Reporting Coordination Study Coordination (Protocol Development) Material_Prep Test Material Preparation (Homogenization, Stability Testing) Coordination->Material_Prep CRM_Provision Provision of Certified Reference Material (CRM) Material_Prep->CRM_Provision Sample_Distribution Distribution of Test Material & CRM to Labs CRM_Provision->Sample_Distribution Lab_Analysis Analysis by Participating Laboratories (n=10) Sample_Distribution->Lab_Analysis Result_Submission Submission of Results & Raw Data Lab_Analysis->Result_Submission Statistical_Analysis Statistical Analysis (z-scores, Horwitz Ratio) Result_Submission->Statistical_Analysis Performance_Evaluation Laboratory Performance Evaluation Statistical_Analysis->Performance_Evaluation Final_Report Issuance of Final Report & Recommendations Performance_Evaluation->Final_Report

Caption: Workflow for an inter-laboratory comparison of citreoviridin.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the quantification of citreoviridin using HPLC-FLD and LC-MS/MS. These protocols are intended to serve as a template for participating laboratories.

Sample Preparation (Applicable to both HPLC-FLD and LC-MS/MS)

The accuracy of the final result is highly dependent on the efficiency of the extraction process.

  • Homogenization: Weigh 5 g of the homogenized rice flour test material into a 50 mL polypropylene centrifuge tube.[9]

  • Extraction: Add 20 mL of an extraction solvent (e.g., acetonitrile/water, 80/20, v/v).[9]

  • Shaking: Cap the tube and shake vigorously for 60 minutes using a mechanical shaker.[9]

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Dilution and Filtration: Transfer an aliquot of the supernatant, dilute as necessary with the mobile phase, and filter through a 0.22 µm syringe filter before injection.

HPLC-FLD Protocol
  • Chromatographic System: An HPLC system equipped with a fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, potentially with a modifier like formic acid.[4]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detector Settings: Excitation wavelength of 330 nm and an emission wavelength of 500 nm.[10]

  • Calibration: Prepare a series of calibration standards of citreoviridin in the mobile phase. Plot the peak area against the concentration to generate a calibration curve.

  • Quantification: Determine the concentration of citreoviridin in the sample extract by comparing its peak area to the calibration curve.

LC-MS/MS Protocol
  • Chromatographic System: An LC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column suitable for LC-MS (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small percentage of a modifier like formic acid or ammonium formate to enhance ionization.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for citreoviridin for quantification and confirmation.

  • Calibration: Prepare matrix-matched calibration standards or use an isotopically labeled internal standard to compensate for matrix effects.

  • Quantification: Calculate the concentration of citreoviridin based on the area ratio of the analyte to the internal standard (if used) or by using the matrix-matched calibration curve.

Statistical Analysis and Performance Evaluation

The statistical analysis of the data from an inter-laboratory comparison is crucial for assessing the performance of the participating laboratories.

Performance Statistics

The most common performance statistic used in proficiency testing is the z-score .[5][11] The z-score is calculated for each laboratory's result using the following formula:

z = (x - X) / σ

where:

  • x is the result reported by the laboratory.

  • X is the assigned value for the analyte concentration.

  • σ is the standard deviation for proficiency assessment, often determined from the results of a precision experiment or using the Horwitz equation.[3]

The interpretation of z-scores is generally as follows:

  • |z| ≤ 2: Satisfactory performance.

  • 2 < |z| < 3: Questionable performance (warning signal).

  • |z| ≥ 3: Unsatisfactory performance (action signal).

Illustrative Data from a Hypothetical Inter-Laboratory Comparison

The following table presents simulated data from a hypothetical inter-laboratory comparison for citreoviridin in a rice flour sample with an assigned value of 50 µg/kg and a target standard deviation of 10 µg/kg.

Laboratory ID Reported Concentration (µg/kg) z-score Performance Evaluation
Lab 148.5-0.15Satisfactory
Lab 252.10.21Satisfactory
Lab 365.81.58Satisfactory
Lab 439.2-1.08Satisfactory
Lab 572.52.25Questionable
Lab 645.3-0.47Satisfactory
Lab 728.9-2.11Questionable
Lab 855.60.56Satisfactory
Lab 981.33.13Unsatisfactory
Lab 1049.9-0.01Satisfactory

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the principles and practices for conducting an inter-laboratory comparison of citreoviridin quantification. By following a well-structured protocol, utilizing appropriate analytical methodologies, and performing rigorous statistical analysis, laboratories can gain valuable insights into their performance and contribute to the overall improvement of mycotoxin analysis.

The harmonization of analytical methods through such collaborative studies is essential for ensuring data comparability and for establishing reliable regulatory limits for citreoviridin in food and feed. Future proficiency tests should aim to include a wider range of matrices and citreoviridin concentrations to provide a more comprehensive assessment of analytical performance.

References

  • An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry: Challenges and Future Directions of Routine Multi-Mycotoxin Analysis including Emerging Mycotoxins. (2022). Toxins. [Link]

  • Determination of citreoviridin in crops by high performance liquid chromatography. (n.d.). Wei Sheng Yan Jiu. [Link]

  • The In Vivo and In Vitro Toxicokinetics of Citreoviridin Extracted from Penicillium citreonigrum. (2019). Toxins. [Link]

  • Proficiency Test Report DLA 01/2014 Allergens I: Egg and Milk in Sausage Meat. (2014). DLA. [Link]

  • An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry. (2022). Toxins. [Link]

  • Purification and full characterisation of citreoviridin produced by Penicillium citreonigrum in yeast extract sucrose (YES) medium. (2014). Food Additives & Contaminants: Part A. [Link]

  • Report on the 2015 Proficiency Test of the European Union Reference Laboratory for Mycotoxins for the Network of National Reference Laboratories. (2015). JRC Technical Reports. [Link]

  • HPLC analysis of citrinin in red yeast rice. (2007). Food Control. [Link]

  • An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry. (2022). Toxins. [Link]

  • Proficiency testing. (n.d.). DRRR. [Link]

  • Development and validation of a sensitive reverse-phase UHPLC fluorescence method for the quantification of citreoviridin in rice, corn and wheat. (2020). Chemical Papers. [Link]

  • An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry: Challenges and Future Directions of Routine Multi-Mycotoxin Analysis including Emerging Mycotoxins. (2022). ResearchGate. [Link]

  • Mycotoxin prevention and control in foodgrains. (n.d.). Food and Agriculture Organization of the United Nations. [Link]

  • Food Microbiology - January 2021. (2021). Livsmedelsverket. [Link]

  • High-throughput determination of citrinin in rice by ultra-high-performance liquid chromatography and fluorescence detection (UHPLC-FL). (2015). Food Additives & Contaminants: Part A. [Link]

  • Mycotoxin Reference Materials. (n.d.). Romer Labs. [Link]

  • Romer Labs - Vol. 2: Sampling and Sample Preparation for Mycotoxin Analysis. (2003). Food Risk Management. [Link]

  • An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry: Challeng. (2022). Queen's University Belfast. [Link]

  • Organisation of Multi-Mycotoxin Proficiency Tests: Evaluation of the Performances of the Laboratories Using the Triple A Rating Approach. (2021). Toxins. [Link]

  • Sampling and sample preparation methods for determining concentrations of mycotoxins in foods and feeds. (n.d.). SlideShare. [Link]

  • Organisation of Multi-Mycotoxin Proficiency Tests: Evaluation of the Performances of the Laboratories Using the Triple A Rating Approach. (2021). ResearchGate. [Link]

  • HPLC-Fluorescence Detection Method for Quantitative Determination of Tetracycline Antibiotic Residues in Honey. (2010). Naresuan University Science Journal. [Link]

  • Trends in quality in the analytical laboratory. II. Analytical method validation and quality assurance. (2004). TrAC Trends in Analytical Chemistry. [Link]

  • Summary of the performed proficiency tests. (n.d.). ResearchGate. [Link]

  • Certified reference materials for the determination of mycotoxins. (2002). Mycotoxin Research. [Link]

Sources

Comparative

Bioenergetic vs. Genotoxic: A Comparative Toxicological Guide to Citreoviridin

Executive Summary While mycotoxins like Aflatoxin B1 (AFB1) and Ochratoxin A (OTA) are notorious for their chronic genotoxic and nephrotoxic effects, Citreoviridin (CIT) presents a distinct, acute bioenergetic threat. Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While mycotoxins like Aflatoxin B1 (AFB1) and Ochratoxin A (OTA) are notorious for their chronic genotoxic and nephrotoxic effects, Citreoviridin (CIT) presents a distinct, acute bioenergetic threat. Produced primarily by Penicillium citreonigrum, CIT does not target DNA or protein synthesis machinery directly. Instead, it is a potent mitochondrial poison , specifically inhibiting the F1-ATPase


-subunit.

This guide provides a technical comparison of CIT against standard mycotoxin benchmarks, offering validated experimental protocols to differentiate bioenergetic toxicity from general cytotoxicity in drug safety workflows.

Part 1: Mechanistic Divergence

The defining toxicological feature of Citreoviridin is its site of action. Unlike the "slow-kill" mechanisms of carcinogens, CIT induces rapid energy failure.

The Molecular Initiation Event (MIE)
  • Citreoviridin (CIT): Acts as a non-competitive inhibitor of mitochondrial ATP synthase (Complex V). It binds specifically to the

    
    -subunit of the F1 moiety , mechanically preventing the rotation required for ATP synthesis. This leads to immediate ATP depletion, loss of membrane potential (
    
    
    
    ), and "cardiac beriberi" (Shoshin-kakke).
  • Aflatoxin B1 (AFB1): Requires metabolic activation (CYP450) to form the AFB1-8,9-epoxide, which intercalates into DNA (forming N7-guanine adducts), leading to mutagenesis and hepatocellular carcinoma.

  • Ochratoxin A (OTA): Inhibits phenylalanine-tRNA ligase (halting protein synthesis) and induces oxidative stress, primarily damaging the proximal tubule of the kidney.

Pathway Visualization

The following diagram contrasts the signaling cascades of CIT versus AFB1, highlighting the divergence between energy crisis and genomic instability.

Toxicity_Pathways CIT Citreoviridin (CIT) F1_ATPase Target: Mitochondrial F1-ATPase (β-subunit) CIT->F1_ATPase Direct Binding ATP_Drop ATP Depletion (Bioenergetic Crisis) F1_ATPase->ATP_Drop Inhibition of Phosphorylation Neuro_Cardio Outcome: Cardiac Beriberi & Ascending Paralysis ATP_Drop->Neuro_Cardio Energy Failure (Heart/CNS) AFB1 Aflatoxin B1 (AFB1) CYP450 Metabolic Activation (CYP450) AFB1->CYP450 Bioactivation DNA_Adduct Target: DNA (N7-guanine adducts) CYP450->DNA_Adduct Epoxide Formation Liver_Cancer Outcome: Hepatocellular Carcinoma DNA_Adduct->Liver_Cancer Mutagenesis

Figure 1: Mechanistic divergence showing CIT’s direct mitochondrial inhibition vs. AFB1’s metabolically activated genotoxicity.

Part 2: Comparative Toxicology Data

The following data aggregates experimental values from rodent models. Note the sharp contrast in target organs and lethal dose (LD50) profiles.

Table 1: Toxicological Profile Comparison
FeatureCitreoviridin (CIT)Aflatoxin B1 (AFB1)Ochratoxin A (OTA)
Primary Mechanism Mitochondrial F1-ATPase InhibitionDNA Adduct Formation (Genotoxicity)Protein Synthesis Inhibition / Oxidative Stress
Primary Target Organ Heart & CNS (High energy demand)Liver (Hepatotoxicity)Kidney (Nephrotoxicity)
Acute LD50 (Mouse, i.p.) 7.5 mg/kg [1]~6.0 - 9.0 mg/kg [2]~20 - 40 mg/kg [3]
Acute LD50 (Rat, oral) Not typically oral (unstable)2.71 mg/kg (Highly Toxic) [4]20 - 50 mg/kg [3]
Clinical Onset Rapid (< 24 hours) . Respiratory arrest, paralysis.[1]Delayed/Chronic. Liver failure, hemorrhage.Delayed. Polyuria, renal failure.
Carcinogenicity (IARC) Group 3 (Not classifiable)Group 1 (Carcinogenic) Group 2B (Possible)

Key Insight for Drug Developers: If your compound shares structural pharmacophores with polyenes or pyrones, screening for CIT-like mitochondrial toxicity is critical. Standard cytotoxicity assays (like MTT) may mask this effect if readouts are taken too late; ATP-specific assays are required.

Part 3: Experimental Protocols

To differentiate CIT-induced toxicity from general necrosis, you must employ assays that specifically interrogate mitochondrial function.

Protocol A: Mitochondrial Respiration Profiling (Seahorse XF)

Use this protocol to validate F1-ATPase inhibition.

  • Cell Seeding: Seed HepG2 or neuroblastoma (SH-SY5Y) cells at 20,000 cells/well in XF96 microplates. Incubate overnight.

  • Compound Preparation: Dissolve CIT in DMSO. Prepare serial dilutions (0.1 µM – 100 µM).

    • Control: Oligomycin A (1 µM) – Positive control for ATPase inhibition.

  • Assay Medium: Replace culture media with unbuffered XF assay media (pH 7.4) supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.

  • Injection Strategy:

    • Port A: CIT (Test Compound)[2]

    • Port B: Oligomycin (if not used in Port A)

    • Port C: FCCP (Uncoupler)

    • Port D: Rotenone/Antimycin A (Complex I/III inhibitors)

  • Readout Interpretation:

    • CIT Signature: Immediate drop in ATP-linked respiration (similar to Oligomycin) without an initial drop in Proton Leak.

    • General Cytotoxin Signature: Gradual decrease in all parameters (Basal, Max, and ATP-linked) due to cell death.

Protocol B: Analytical Detection (HPLC-FLD)

Standardized method for quantifying CIT in biological matrices.

  • Extraction:

    • Homogenize sample (tissue/grain) with dichloromethane or ethyl acetate.

    • Evaporate to dryness under

      
       stream.
      
    • Reconstitute in Mobile Phase.

  • Chromatography Conditions:

    • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Ethyl Acetate:Hexane (75:[3]25) for normal phase OR Methanol:Water (75:25) for reverse phase.

    • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection (Fluorescence):

    • Excitation: 388 nm

    • Emission: 480 nm (Distinct yellow fluorescence).[3]

  • Validation:

    • Linearity range: 10 – 1000 ng/g.

    • LOD: ~2-10 ng/g depending on matrix.

Workflow Visualization

Experimental_Workflow Sample Biological Sample (Tissue/Culture) Extract Extraction (Ethyl Acetate) Sample->Extract Seahorse Mitochondrial Assay (Seahorse XF) Sample->Seahorse Live Cell Assay HPLC HPLC-FLD (Ex:388nm / Em:480nm) Extract->HPLC Quantify Toxin Data Data Output: ATP-Linked Respiration HPLC->Data Concentration Correlate Seahorse->Data Bioenergetic Profile

Figure 2: Integrated workflow for chemical quantification and functional bioenergetic assessment.

References

  • Ueno, Y. (1975). Citreoviridin from Penicillium citreo-viride Biourge.[3] Mycotoxins, 207–218.

  • Wogan, G. N. (1966). Chemical nature and biological effects of aflatoxins. Bacteriological Reviews, 30(2), 460.

  • Pfohl-Leszkowicz, A., & Manderville, R. A. (2007). Ochratoxin A: An overview on toxicity and carcinogenicity in animals and humans. Molecular Nutrition & Food Research, 51(1), 61-99.

  • McKean, C., et al. (2006). Comparative acute and combinative toxicity of aflatoxin B1 and fumonisin B1 in animals and human cells.[4] Food and Chemical Toxicology, 44(6), 868-876.

  • Sayed, A. M., et al. (2024). Insights into Toxicity: Molecular Mechanisms of Aflatoxin B1 and Ochratoxin A. Toxins, 16(8).

  • Vazquez-Moreno, L., et al. (2020). Liquid Chromatographic Method for Determination of Citreoviridin in Corn and Rice. Journal of AOAC International.

Sources

Safety & Regulatory Compliance

Safety

Citreoviridin: Laboratory Safety, Handling, and Disposal Protocol

Executive Safety Summary Immediate Action Required: Citreoviridin is a potent neurotoxic mycotoxin that targets mitochondrial function. Unlike common aflatoxins that primarily target the liver, citreoviridin induces card...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Citreoviridin is a potent neurotoxic mycotoxin that targets mitochondrial function. Unlike common aflatoxins that primarily target the liver, citreoviridin induces cardiac and respiratory failure (historically associated with "cardiac beriberi") by inhibiting ATP hydrolysis.

  • Primary Hazard: Acute neurotoxicity and cardiotoxicity.

  • Physical State: Yellow crystalline powder; highly electrostatic.

  • Disposal Class: Toxic Organic Chemical Waste (Non-halogenated). Do not dispose of down the drain.

  • Inactivation: Susceptible to strong oxidation (Sodium Hypochlorite).

Scientific Context: Mechanism of Toxicity

To handle citreoviridin safely, one must understand its biological target. It is not merely a cellular irritant; it is a specific inhibitor of the mitochondrial F1-ATPase (ATP synthase) .

The Causality of Hazard: Citreoviridin binds to the


-subunit of the F1-ATPase enzyme.[1] Unlike other inhibitors that may block the proton channel, citreoviridin locks the catalytic site, preventing the synthesis and hydrolysis of ATP. This leads to a rapid depletion of cellular energy reserves, particularly in high-demand tissues like the heart and nervous system.

Figure 1: Mechanism of Action (MoA) This pathway illustrates why exposure leads to rapid systemic failure rather than chronic accumulation alone.

Citreoviridin_MOA Toxin Citreoviridin Exposure Target Mitochondrial F1-ATPase (Beta-Subunit Binding) Toxin->Target High Affinity Binding Inhibition Inhibition of ATP Hydrolysis & Synthesis Target->Inhibition Allosteric Blockade CellEffect Mitochondrial Membrane Potential Destabilization Inhibition->CellEffect Metabolic Stall Systemic Cellular Energy Depletion (Cardiac/Respiratory Failure) CellEffect->Systemic Acute Toxicity

Caption: Citreoviridin induces toxicity by selectively binding to the F1-ATPase beta-subunit, halting cellular energy production.

Operational Handling & PPE

Every protocol must be a self-validating system. If you cannot verify the containment, you must assume exposure.

Personal Protective Equipment (PPE) Matrix
ComponentSpecificationRationale
Gloves Double-gloving: Nitrile (min 5 mil)Citreoviridin is lipophilic; double gloving prevents permeation breakthrough.
Respiratory N95 (minimum) or P100 HEPAThe powder is electrostatic and easily aerosolized during weighing.
Eye Protection Chemical Splash GogglesPrevent mucosal absorption via the lacrimal duct.
Clothing Tyvek Lab Coat or Sleeve CoversPrevents accumulation on fabric fibers which can release dust later.
Handling Solids (The Critical Step)

Citreoviridin powder is prone to static charge.[2] When weighing:

  • Use an antistatic gun or ionizer bar inside the balance enclosure.

  • Never weigh on an open bench. Use a Chemical Fume Hood or Biosafety Cabinet (Class II, Type B2) that exhausts 100% to the outside. Recirculating hoods are insufficient for low-molecular-weight toxins.

Disposal and Inactivation Procedures

Core Directive: The goal is to chemically alter the polyene structure of the toxin, rendering it biologically inactive before final thermal destruction.

Method A: Chemical Inactivation (Surface Decontamination & Liquid Waste)

Oxidation is the most effective method for destroying the chromophore and polyene chain responsible for toxicity.

  • Reagent: 2.5% Sodium Hypochlorite (NaOCl) + 0.25N Sodium Hydroxide (NaOH).[3]

    • Why NaOH? Alkali conditions improve the stability of hypochlorite and facilitate the hydrolysis of the lactone ring in mycotoxins.

  • Contact Time: Minimum 30 minutes (Surface); 4 hours (Bulk liquids).

Protocol:

  • Spills: Cover with paper towels. Soak towels with the NaOCl/NaOH solution. Let stand for 30 minutes.

  • Liquid Waste: Add pure bleach to the liquid waste container to achieve a final concentration of >2.5%. Let stand overnight before releasing to the chemical waste stream (if local regulations permit treated drain disposal) or solidifying.

  • Verification: The yellow color of Citreoviridin should fade/disappear upon oxidation, serving as a visual indicator of reaction progress.

Method B: Final Waste Stream (Solids & Stock Vials)

Chemical inactivation is a pretreatment. The ultimate disposal method for the bulk toxin is Incineration .

Figure 2: Disposal Decision Workflow Follow this logic gate to determine the correct waste stream.

Disposal_Workflow Start Waste Generation Type Determine Waste Type Start->Type Solid Solid Waste (Gloves, Vials, Powder) Type->Solid Dry Liquid Liquid Waste (Stock Solutions, Media) Type->Liquid Wet Pack Double Bag / Leak-Proof Container Label: 'Toxic Organic Waste' Solid->Pack Treat Chemical Inactivation (2.5% NaOCl + 0.25N NaOH for >4 Hours) Liquid->Treat Pre-treatment Treat->Pack Solidify/Absorb Disposal High-Temperature Incineration (Approved Waste Facility) Pack->Disposal Final Destruction

Caption: Workflow for segregating and processing Citreoviridin waste streams to ensure complete destruction.

Emergency Contingencies
  • Inhalation: Immediately move to fresh air. The inhibition of ATP synthase can cause respiratory distress. Seek medical attention and inform the physician of "mitochondrial poison exposure."

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol or DMSO immediately, as these solvents may increase dermal absorption of any remaining toxin.

  • Eye Contact: Flush for 15 minutes.

References
  • Santa Cruz Biotechnology. (2015).[2] Citreoviridin Safety Data Sheet. Retrieved from

  • Cayman Chemical. (2025).[4][5] Citreoviridin Safety Data Sheet. Retrieved from

  • Linnett, P. E., et al. (1978). Citreoviridin, a specific inhibitor of the mitochondrial adenosine triphosphatase.[6] Biochemical Journal. Retrieved from

  • Stanford Environmental Health & Safety. (n.d.). Toxin Inactivation Guidelines. Retrieved from

  • Sayers, L. G., et al. (1989). Effect of citreoviridin and isocitreoviridin on beef heart mitochondrial ATPase. Journal of Biological Chemistry. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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